4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-naphthalen-2-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2/c1-15(2)16(3,4)19-17(18-15)14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPZBAGKKBHZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444450 | |
| Record name | 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256652-04-7 | |
| Record name | 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Naphthaleneboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane
CAS Number: 256652-04-7
This technical guide provides a comprehensive overview of 4,4,5,5-tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane, a key building block in modern organic synthesis. Primarily aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Compound Properties
This compound, also known as naphthalene-2-boronic acid pinacol ester, is a white to off-white crystalline solid. Its stability and ease of handling make it a preferred reagent over the corresponding boronic acid in many synthetic applications.
| Property | Value | Reference |
| CAS Number | 256652-04-7 | [1] |
| Molecular Formula | C₁₆H₁₉BO₂ | [2] |
| Molecular Weight | 254.13 g/mol | [2] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 64.0 to 68.0 °C | |
| Purity | >98.0% (GC) | |
| SMILES | CC1(C)OB(OC1(C)C)C2=CC3=C(C=C2)C=CC=C3 | |
| InChIKey | SPPZBAGKKBHZRW-UHFFFAOYSA-N | [2] |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).
| Data Type | Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ: 7.35-7.42 (m, 3H), 7.13-7.15 (m, 2H), 6.11 (d, J = 18.4 Hz, 1H), 2.55-2.59 (m, 2H), 1.58-1.68 (m, 2H), 1.31 (s, 12H), 0.93 (t, J = 7.6 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ: 149.5, 143.8, 135.0, 128.7, 127.0, 83.3, 37.9, 24.8, 24.4, 13.8 |
Synthesis
The most common and efficient method for the synthesis of this compound is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the use of an aryl halide (in this case, 2-bromonaphthalene) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
Experimental Protocol: Miyaura Borylation of 2-Bromonaphthalene
This protocol is a general representation of the Miyaura borylation reaction and may require optimization for specific laboratory conditions.
Materials:
-
2-Bromonaphthalene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium acetate (KOAc) or another suitable base
-
Anhydrous 1,4-dioxane or other suitable solvent
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromonaphthalene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Add the palladium catalyst, such as a pre-catalyst or a combination of a palladium source like Pd(OAc)₂ (e.g., 2 mol%) and a ligand like PPh₃ (e.g., 4 mol%).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for the required reaction time (typically monitored by TLC or GC-MS until completion, which can be several hours to overnight).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Synthesis Workflow
Applications in Organic Synthesis
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3][4] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The naphthalene moiety is a common scaffold in many biologically active compounds.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst and proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.
Role in Drug Discovery and Development
The naphthalene scaffold is present in numerous pharmacologically active molecules. The use of this compound allows for the efficient and modular synthesis of derivatives for structure-activity relationship (SAR) studies. This is crucial in the hit-to-lead and lead optimization phases of drug discovery. The ability to couple the naphthalene moiety to a wide variety of aryl and heteroaryl halides under relatively mild conditions makes this reagent an invaluable tool for medicinal chemists.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is advisable to store the compound in a cool, dry place away from oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of this compound for its effective application in research and development. The provided protocols and diagrams are intended to serve as a starting point for further investigation and optimization.
References
A Comprehensive Technical Guide to 2-(Naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile reagent in modern organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and illustrates key processes through workflow and pathway diagrams.
Core Compound Properties
2-(Naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as naphthalene-2-boronic acid pinacol ester, is a key building block in synthetic chemistry. Its utility is primarily derived from its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecules from simpler precursors. The naphthalene moiety is a prevalent structural motif in many biologically active compounds and functional materials, making this reagent particularly valuable in drug discovery and materials science.
Quantitative data for 2-(naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 254.13 g/mol [1] |
| Molecular Formula | C₁₆H₁₉BO₂[1][2] |
| CAS Number | 256652-04-7[2] |
| Appearance | White to almost white powder or crystals |
| Purity | ≥97% |
| Boiling Point | 378.681 °C at 760 mmHg[3] |
| Density | 1.064 g/cm³[3] |
| Flash Point | 182.82 °C[3] |
Experimental Protocols
Detailed methodologies for the synthesis and a common application of 2-(naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are provided below.
Synthesis via Palladium-Catalyzed Cross-Coupling
This protocol describes a general procedure for the synthesis of 2-(naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 2-bromonaphthalene and bis(pinacolato)diboron.
Materials:
-
2-Bromonaphthalene
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-bromonaphthalene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Conditions: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Characterization: Confirm the structure and purity of the product using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and mass spectrometry.
Application in Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the use of 2-(naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a Suzuki-Miyaura cross-coupling reaction with an aryl halide.
Materials:
-
2-(Naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., aqueous sodium carbonate, potassium phosphate)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Inert gas supply
-
Standard reaction glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine 2-(naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), the aryl halide (1.0 equiv), and the palladium catalyst (0.02-0.05 equiv).
-
Solvent and Base Addition: Add the chosen solvent system and the base. The base is typically dissolved in water and added to the organic solvent containing the reactants.
-
Reaction Conditions: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to the reflux temperature of the solvent. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.
Visualizing Workflows and Pathways
To further elucidate the processes involving 2-(naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the following diagrams illustrate a typical synthetic workflow and the fundamental signaling pathway of its primary application.
Caption: Synthetic workflow for 2-(naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Naphthalene-2-boronic acid pinacol ester chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-2-boronic acid pinacol ester, with CAS number 256652-04-7, is a pivotal synthetic intermediate widely employed in organic chemistry.[1] As a stable, solid derivative of naphthaleneboronic acid, its pinacol ester form offers enhanced stability and ease of handling compared to the free boronic acid, making it a preferred reagent in complex molecular synthesis.[2] This compound serves as a cornerstone for introducing the 2-naphthyl moiety into a wide array of molecular frameworks. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, dyestuffs, and advanced organic electronic materials.[1][3] This guide provides an in-depth overview of its chemical properties, experimental protocols, and core applications.
Core Chemical and Physical Properties
Naphthalene-2-boronic acid pinacol ester is a white to off-white solid at room temperature.[4] The pinacol protecting group enhances its stability, preventing premature protodeboronation and allowing for purification via standard chromatographic techniques.[2][5] It is generally recommended to store the compound in a cool, dry place under an inert atmosphere.[4][6]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 256652-04-7 | [7] |
| Molecular Formula | C₁₆H₁₉BO₂ | [7] |
| Molecular Weight | 254.13 g/mol | [7] |
| Appearance | White to almost white solid | [4] |
| Melting Point | 64.0 to 68.0 °C | [4] |
| Boiling Point (Predicted) | 378.7 ± 11.0 °C | [4] |
| Density (Predicted) | 1.06 ± 0.1 g/cm³ | [4] |
| Solubility | Slightly soluble in water. Soluble in many common organic solvents. | [3] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [4] |
Table 2: Spectroscopic Data (Typical Values)
Note: Experimental values should be determined for each specific sample. The values below are typical for this class of compound.
| Spectrum | Data Type | Typical Chemical Shift (δ) / Observation | Reference(s) |
| ¹H NMR | (CDCl₃, 400 MHz) | δ 8.3-7.8 (m, Ar-H), 7.5-7.4 (m, Ar-H), 1.35 (s, 12H, -C(CH₃)₂) | [8] |
| ¹³C NMR | (CDCl₃, 100 MHz) | δ 135-125 (Ar-C), 83.9 (-C(CH₃)₂), 24.9 (-C(CH₃)₂) | [8] |
| ¹¹B NMR | (CDCl₃, 128 MHz) | δ 31-27 ppm (Broad singlet) | [8][9] |
Synthesis and Reactivity
The most common and efficient method for synthesizing Naphthalene-2-boronic acid pinacol ester is the Miyaura borylation reaction .[2][10] This palladium-catalyzed process involves the cross-coupling of an aryl halide, such as 2-bromonaphthalene, with bis(pinacolato)diboron (B₂pin₂).[2] The reaction proceeds under mild conditions with good functional group tolerance.[10]
Caption: Synthesis via Miyaura Borylation.
The primary reactivity of this compound is showcased in the Suzuki-Miyaura cross-coupling reaction . It serves as the organoboron nucleophile, which, upon activation by a base, undergoes transmetalation with a palladium(II) complex. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly in the creation of biaryl structures common in drug candidates.[5][11]
Experimental Protocols
Protocol 1: Synthesis via Miyaura Borylation
This protocol describes a general procedure for the synthesis of Naphthalene-2-boronic acid pinacol ester from 2-bromonaphthalene.
Materials:
-
2-Bromonaphthalene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2-bromonaphthalene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).
-
Catalyst Addition: Add PdCl₂(dppf) (0.03 eq.) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for coupling Naphthalene-2-boronic acid pinacol ester with an aryl bromide.
Materials:
-
Aryl Bromide (Ar-Br)
-
Naphthalene-2-boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous Sodium Carbonate (Na₂CO₃) solution (e.g., 2 M)
-
Toluene and Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl bromide (1.0 eq.), Naphthalene-2-boronic acid pinacol ester (1.2 eq.), and a stir bar.
-
Solvent and Base: Add a solvent mixture, such as toluene/ethanol (e.g., 4:1 ratio), followed by the aqueous sodium carbonate solution.
-
Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the flask under a positive pressure of argon.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography or recrystallization to obtain the desired biaryl compound.
Caption: General Suzuki Coupling Workflow.
Applications in Drug Development and Materials Science
The true value of Naphthalene-2-boronic acid pinacol ester lies in its role as a molecular building block. The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This reagent provides a direct and reliable route to incorporate this moiety, enabling the synthesis of novel drug candidates.
In materials science, the introduction of the naphthalene unit can impart unique photophysical properties, making it a valuable component in the synthesis of Organic Light-Emitting Diodes (OLEDs) and other organic semiconductors.
Caption: Role as a Synthetic Building Block.
Safety and Handling
Naphthalene-2-boronic acid pinacol ester is classified as harmful if swallowed (H302).[7] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It is incompatible with strong oxidizing agents.[6] Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard | Code | Description | Reference(s) |
| Pictogram | GHS07 | Exclamation Mark | [7] |
| Signal Word | Warning | [7] | |
| Hazard Statement | H302 | Harmful if swallowed | [7] |
| Storage Class | 11 | Combustible Solids | [7] |
References
- 1. NAPHTHALENE-2-BORONIC ACID, PINACOL ESTER | 256652-04-7 [chemicalbook.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. NAPHTHALENE-2-BORONIC ACID, PINACOL ESTER | 256652-04-7 [amp.chemicalbook.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. fishersci.no [fishersci.no]
- 7. Naphthalene-2-boronic acid pinacol ester AldrichCPR 256652-04-7 [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: Structure, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4,5,5-tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane, a key building block in modern organic synthesis. This document details its chemical structure, properties, synthesis, and application, with a focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols and spectroscopic data are provided to support researchers in its effective utilization.
Core Compound Structure and Properties
This compound, also known as naphthalene-2-boronic acid pinacol ester, is an organoboron compound that plays a crucial role as a stable and efficient coupling partner in various organic reactions. Its structure consists of a naphthalene ring attached to a 1,3,2-dioxaborolane ring, which is substituted with four methyl groups.[1] This pinacol ester moiety enhances the stability of the boronic acid, making it less prone to dehydration and other decomposition pathways, thus offering a longer shelf life and improved handling characteristics compared to the corresponding free boronic acid.
Chemical Structure:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Naphthalene-2-boronic acid pinacol ester, 2-(2-Naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [2][3] |
| CAS Number | 256652-04-7 | [2] |
| Molecular Formula | C₁₆H₁₉BO₂ | [1] |
| Molecular Weight | 254.13 g/mol | [1] |
| Appearance | White to almost white powder or crystals | [2][3] |
| Melting Point | 64.0 to 68.0 °C | [2][3] |
| Purity | >98.0% (GC) | [2][3] |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. Representative data for similar pinacol boronic esters are presented below.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.90-7.80 (m, 4H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 1.35 (s, 12H, -C(CH₃)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 135.5, 133.0, 132.5, 128.5, 128.0, 127.8, 127.5, 126.0, 125.5, 84.0, 25.0 |
| ¹¹B NMR (128 MHz, CDCl₃) | δ (ppm): 31.0 (broad singlet) |
| Mass Spectrometry (GC-MS) | m/z: 254.1 (M⁺) |
Note: The provided NMR data are representative for aryl pinacol boronic esters and may vary slightly for the specific compound. The carbon attached to the boron atom is often not observed in the ¹³C NMR spectrum due to quadrupolar relaxation.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of aryl pinacol boronate esters is the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).
Reaction Scheme:
Caption: Synthesis of the target compound via Miyaura Borylation.
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromonaphthalene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv), and potassium acetate (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent for the synthesis of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Solvent and Base Addition: Add a solvent mixture, typically toluene and ethanol, followed by an aqueous solution of a base, such as 2M sodium carbonate.
-
Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its stability, ease of handling, and high reactivity make it an indispensable tool for researchers and professionals in the fields of medicinal chemistry and materials science. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory.
References
- 1. This compound | C16H19BO2 | CID 10753409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4,5,5-Tetramethyl-2-(2-naphthyl)-1,3,2-dioxaborolane | 256652-04-7 | TCI AMERICA [tcichemicals.com]
- 3. 4,4,5,5-Tetramethyl-2-(2-naphthyl)-1,3,2-dioxaborolane | 256652-04-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
An In-depth Technical Guide to the Physical Properties of 2-Naphthyl Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthyl boronic acid pinacol ester is a key building block in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its stability, ease of handling compared to the corresponding boronic acid, and reactivity make it an important reagent in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2][3] This guide provides a detailed overview of its core physical properties, experimental methodologies for their determination, and logical workflows for its characterization and application.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for 2-naphthyl boronic acid pinacol ester is presented below. These properties are crucial for its storage, handling, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 256652-04-7[4][5][6][7] |
| Molecular Formula | C₁₆H₁₉BO₂[4][5][6][7] |
| Molecular Weight | 254.13 g/mol [4][5][6][7][8] |
| Appearance | White to almost white solid[5][7] |
| Melting Point | 64.0 to 68.0 °C[7] |
| Boiling Point | 378.7 ± 11.0 °C (Predicted)[7] |
| Density | 1.06 ± 0.1 g/cm³ (Predicted)[7] |
| Solubility | Slightly soluble in water[4][7][9] |
| SMILES String | CC1(C)C(C)(C)OB(O1)C2=CC=C3C(C=CC=C3)=C2[5][6][8] |
| InChI Key | SPPZBAGKKBHZRW-UHFFFAOYSA-N[5][6][8] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination and verification of the physical properties of chemical compounds. Below are standard methodologies applicable to the characterization of 2-naphthyl boronic acid pinacol ester.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[10]
Methodology: Capillary Method using a Melting Point Apparatus [10][11]
-
Sample Preparation: A small amount of finely powdered, dry 2-naphthyl boronic acid pinacol ester is packed into a capillary tube to a height of 1-2 mm.[4][5]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[11]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[10]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[11]
-
Reporting: The melting point is reported as the range T₁ - T₂.
Solubility Assessment
Understanding the solubility of a compound is crucial for reaction setup, purification, and formulation.
Methodology: Qualitative Solubility Test [12][13]
-
Sample Preparation: A small, measured amount of 2-naphthyl boronic acid pinacol ester (e.g., 10-20 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL of water) is added to the test tube.[12]
-
Mixing: The mixture is vigorously agitated or stirred for a set period (e.g., 30-60 seconds).[12][14]
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved, partially dissolved, or remained insoluble.[14] This process is repeated with a range of solvents of varying polarities (e.g., ethanol, acetone, dichloromethane, hexane) to establish a solubility profile.
Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules.[6][15][16] For 2-naphthyl boronic acid pinacol ester, ¹H and ¹³C NMR would be standard.
Methodology: ¹H and ¹³C NMR Spectroscopy [15]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[15] Tetramethylsilane (TMS) is typically used as an internal standard.[6][17]
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Spectral Analysis:
-
¹H NMR: The spectrum is analyzed for chemical shifts, integration (proton count), and spin-spin splitting patterns to identify the different types of protons and their connectivity.[7][15]
-
¹³C NMR: The spectrum reveals the number of unique carbon environments in the molecule.[7][15] DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[15]
-
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key logical relationship involving 2-naphthyl boronic acid pinacol ester.
Caption: Workflow for Melting Point Determination.
Caption: Logical Relationship in Suzuki-Miyaura Coupling.
References
- 1. ftp.orgsyn.org [ftp.orgsyn.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Naphthalene-2-boronic acid pinacol ester, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Naphthalene-2-boronic acid pinacol ester AldrichCPR 256652-04-7 [sigmaaldrich.com]
- 9. Naphthalene-2-boronic acid pinacol ester, 97% | Fisher Scientific [fishersci.ca]
- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. pennwest.edu [pennwest.edu]
- 12. scribd.com [scribd.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. saltise.ca [saltise.ca]
- 15. benchchem.com [benchchem.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Naphthalen-2-yl) Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Proton Environments
2-(Naphthalen-2-yl) boronic acid pinacol ester possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The molecule consists of a naphthalene ring system attached to a boronic acid pinacol ester functional group. The protons on the naphthalene ring are in the aromatic region, while the protons of the pinacol group are in the aliphatic region.
Molecular Structure with Proton Numbering:
Figure 1. Chemical structure of 2-(naphthalen-2-yl) boronic acid pinacol ester with proposed proton numbering.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for 2-(naphthalen-2-yl) boronic acid pinacol ester. These predictions are based on typical chemical shifts and coupling constants observed for similar aromatic boronic acid pinacol esters.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H¹¹ (Pinacol) | 1.3 - 1.4 | s | - | 12H |
| H³, H⁴, H⁶, H⁷, H⁸ | 7.4 - 7.6 | m | - | 4H |
| H⁵, H¹ | 7.8 - 8.0 | m | - | 3H |
Interpretation of the Predicted Spectrum
-
Pinacol Protons (H¹¹): The twelve protons of the four methyl groups on the pinacol moiety are chemically equivalent due to free rotation. Consequently, they are expected to appear as a single, sharp singlet in the upfield region of the spectrum, typically around 1.3-1.4 ppm. This signal is a key indicator of the pinacol ester group.
-
Naphthalene Protons (H¹-H⁸): The seven protons on the naphthalene ring system will resonate in the aromatic region, generally between 7.0 and 8.5 ppm. Their exact chemical shifts and multiplicities are influenced by their position relative to the boronic ester group and the anisotropic effects of the fused ring system.
-
The protons furthest from the electron-withdrawing boronic ester group (H³, H⁴, H⁶, H⁷, H⁸) are expected to appear in the more upfield portion of the aromatic region, likely as a complex multiplet.
-
The protons closer to the boronic ester (H¹, H⁵) and the proton at the 1-position (H¹) are expected to be deshielded and appear further downfield. These protons will likely exhibit doublet, triplet, or doublet of doublets splitting patterns due to coupling with neighboring protons. A definitive assignment of these complex multiplets would typically require 2D NMR techniques such as COSY and HSQC.
-
Experimental Protocol for ¹H NMR Data Acquisition
The following provides a detailed, generalized methodology for acquiring the ¹H NMR spectrum of an aryl boronic acid pinacol ester like 2-(naphthalen-2-yl) boronic acid pinacol ester.
Workflow for ¹H NMR Analysis:
Figure 2. General workflow for ¹H NMR data acquisition and processing.
Materials and Instrumentation:
-
Sample: 2-(Naphthalen-2-yl) boronic acid pinacol ester
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for aryl boronic acid pinacol esters due to its good solubilizing properties and the presence of a residual proton signal for referencing. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ may also be used depending on sample solubility.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, particularly in the complex aromatic region.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-(naphthalen-2-yl) boronic acid pinacol ester into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial and gently agitate until the sample is fully dissolved. If an internal standard is to be used, it should be added at this stage.
-
Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Set the appropriate acquisition parameters, including the pulse sequence (a standard single-pulse experiment is usually sufficient), the number of scans (typically 8 to 16 for a sample of this concentration), the spectral width, and the acquisition time.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by setting the residual solvent peak or the TMS signal to its known chemical shift.
-
Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) for each signal.
-
Conclusion
The ¹H NMR spectrum of 2-(naphthalen-2-yl) boronic acid pinacol ester is a powerful tool for its structural confirmation and purity assessment. The characteristic singlet for the twelve pinacol protons and the complex series of multiplets in the aromatic region provide a unique fingerprint for this molecule. While this guide offers a detailed prediction of the spectrum and a robust experimental protocol, researchers are encouraged to perform their own spectral analysis and, if necessary, employ advanced 2D NMR techniques for unambiguous assignment of the aromatic protons. This will ensure the highest level of confidence in the identity and quality of this key synthetic building block.
In-depth Technical Guide: 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
However, to assist researchers in this area, this guide provides a general experimental protocol for the synthesis and ¹³C NMR characterization of similar arylboronic acid pinacol esters. Additionally, a table of predicted ¹³C NMR chemical shifts is presented, alongside a logical workflow for its synthesis and characterization.
Predicted ¹³C NMR Data
While experimental data is not available, computational predictions can offer valuable guidance. The following table outlines the predicted ¹³C NMR chemical shifts for 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane. These predictions are based on computational models and should be confirmed by experimental data.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (dioxaborolane) | ~84.0 |
| CH₃ (dioxaborolane) | ~25.0 |
| C-B (naphthalene) | Not typically observed or is very broad |
| Naphthalene Carbons | 125.0 - 135.0 |
Note: The carbon atom directly attached to the boron (C-B) is often broadened due to quadrupolar relaxation and may not be observed in a standard ¹³C NMR spectrum.
General Experimental Protocol for Synthesis and Characterization
The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction between a di-boron reagent and a naphthalene halide, or via the esterification of the corresponding boronic acid.
Synthesis of 2-(Naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
A common method involves the palladium-catalyzed borylation of 2-bromonaphthalene.
-
Materials: 2-bromonaphthalene, bis(pinacolato)diboron (B₂pin₂), palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., potassium acetate, KOAc) in an appropriate solvent (e.g., dioxane, toluene).
-
Procedure: To an oven-dried Schlenk flask, 2-bromonaphthalene, B₂pin₂, Pd(OAc)₂, the phosphine ligand, and KOAc are added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times. Anhydrous solvent is then added, and the reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A sample of the purified product (typically 10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 100 MHz or higher for ¹³C is used.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis of the target compound.
Caption: Workflow for obtaining and analyzing the ¹³C NMR data.
Characterization of 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4,4,5,5-tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details the compound's physicochemical and spectroscopic properties, and provides a representative experimental protocol for its synthesis.
Core Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound, also known as naphthalene-2-boronic acid pinacol ester.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 256652-04-7 | [1] |
| Molecular Formula | C₁₆H₁₉BO₂ | [1] |
| Molecular Weight | 254.13 g/mol | [1] |
| Appearance | White to almost white powder or crystals | [2][3] |
| Melting Point | 64.0 to 68.0 °C | [2][3] |
| Boiling Point | 378.681 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.064 g/cm³ (Predicted) | [4] |
| Flash Point | 182.82 °C (Predicted) | [4] |
Table 2: Spectroscopic Data
| Spectrum Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (s, 1H), 7.92 (m, 4H), 7.60 – 7.46 (m, 2H), 1.43 (s, 12H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 136.21, 135.00, 132.79, 128.25, 127.70, 127.64, 126.18, 125.85 (Note: The carbon attached to boron is often not observed or is broadened due to quadrupolar relaxation) |
Experimental Protocols
The synthesis of this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation.[5][6] The following is a representative experimental protocol adapted from general procedures for the Miyaura borylation of aryl bromides.[7][8]
Synthesis of this compound via Miyaura Borylation
This protocol describes the synthesis from 2-bromonaphthalene and bis(pinacolato)diboron.
Materials:
-
2-Bromonaphthalene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromonaphthalene (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol), and potassium acetate (3.0 mmol).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask via syringe.
-
Seal the flask and stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.[7]
Visualizations
Diagram 1: Synthesis Workflow for this compound
Caption: A flowchart illustrating the key stages in the synthesis of the target compound.
Diagram 2: Catalytic Cycle of the Miyaura Borylation
Caption: The catalytic cycle for the palladium-catalyzed Miyaura borylation reaction.
References
- 1. This compound | C16H19BO2 | CID 10753409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4,4,5,5-Tetramethyl-2-(2-naphthyl)-1,3,2-dioxaborolane | 256652-04-7 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound, CAS No. 256652-04-7 - iChemical [ichemical.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
2-Naphthyl boronic acid pinacol ester safety data sheet
An In-depth Technical Guide to 2-Naphthyl boronic acid pinacol ester: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Naphthyl boronic acid pinacol ester (CAS No. 256652-04-7), a key intermediate in organic synthesis. This document details its physicochemical properties, safety and handling procedures, and its application in synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction. The information is intended to support researchers and professionals in the safe and effective use of this compound in laboratory and drug development settings.
Chemical and Physical Properties
2-Naphthyl boronic acid pinacol ester is a white to off-white solid organic compound. It is an ester of 2-naphthylboronic acid with pinacol, which enhances its stability and ease of handling compared to the corresponding boronic acid. It is slightly soluble in water.[1] While extensive experimental data is limited, a combination of supplier information and computed properties provides a good overview of its characteristics.
| Property | Value | Source(s) |
| CAS Number | 256652-04-7 | [2] |
| Molecular Formula | C₁₆H₁₉BO₂ | [2] |
| Molecular Weight | 254.13 g/mol | [2] |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 64.0 to 68.0 °C | |
| Solubility | Slightly soluble in water | [1] |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane | [2] |
| InChI | InChI=1S/C16H19BO2/c1-15(2)16(3,4)19-17(18-15)14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,1-4H3 | [2] |
| InChIKey | SPPZBAGKKBHZRW-UHFFFAOYSA-N | [2] |
| SMILES | CC1(C)C(C)(C)OB(O1)C2=CC=C3C(=C2)C=CC=C3 | [2] |
Safety and Hazard Information
The safe handling of 2-Naphthyl boronic acid pinacol ester is crucial to minimize risks in a laboratory setting. The following information is compiled from available Safety Data Sheets (SDS).
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Note: This classification is based on available SDS. A thorough risk assessment should be conducted before use.
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. |
| On Skin | Wash with plenty of soap and water. |
| In Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure the safety of personnel.
-
Handling: Wear protective gloves, protective clothing, and eye protection. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.
Experimental Protocols
2-Naphthyl boronic acid pinacol ester is a versatile reagent, primarily used in palladium-catalyzed cross-coupling reactions. The following are representative protocols for its synthesis and application.
Synthesis of 2-Naphthyl boronic acid pinacol ester via Miyaura Borylation
This protocol describes a general method for the synthesis of aryl boronic acid pinacol esters from aryl halides.[3]
Reaction:
2-Bromonaphthalene + Bis(pinacolato)diboron → 2-Naphthyl boronic acid pinacol ester
Materials:
-
2-Bromonaphthalene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium acetate (KOAc)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-bromonaphthalene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), palladium(II) acetate (0.02 equiv.), the phosphine ligand (0.04 equiv.), and potassium acetate (1.5 equiv.).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Naphthyl boronic acid pinacol ester.
Caption: General workflow for the synthesis of 2-Naphthyl boronic acid pinacol ester.
Suzuki-Miyaura Cross-Coupling with an Aryl Halide
This protocol provides a general procedure for the coupling of 2-Naphthyl boronic acid pinacol ester with an aryl halide.[4][5]
Reaction:
2-Naphthyl boronic acid pinacol ester + Aryl Halide → 2-Aryl-naphthalene
Materials:
-
2-Naphthyl boronic acid pinacol ester
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water, or DMF)
Procedure:
-
In a reaction vessel, combine 2-Naphthyl boronic acid pinacol ester (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-aryl-naphthalene product.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Toxicological Information
Biological Activity and Applications in Drug Development
Specific studies detailing the biological activity or implication in signaling pathways of 2-Naphthyl boronic acid pinacol ester have not been identified in the reviewed literature. However, the structural motifs present in this molecule are of significant interest in medicinal chemistry.
Naphthalene derivatives are found in numerous biologically active compounds and have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents.[9][10] The naphthalene ring system serves as a scaffold for designing molecules that can interact with various biological targets.
Boronic acids and their esters are a class of compounds with diverse and significant biological activities. They are known to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and inhibitors. Notably, bortezomib, a dipeptidyl boronic acid, is a successful proteasome inhibitor used in cancer therapy. The incorporation of a boronic acid functional group can enhance the binding affinity and specificity of a molecule to its target enzyme or receptor.
Given the presence of both the naphthalene scaffold and the boronic acid pinacol ester group, 2-Naphthyl boronic acid pinacol ester represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its utility in Suzuki-Miyaura coupling allows for the straightforward incorporation of the 2-naphthyl moiety into a wide array of complex molecules, facilitating the exploration of new chemical space in drug discovery programs.
Conclusion
2-Naphthyl boronic acid pinacol ester is a key synthetic intermediate with well-defined physicochemical properties and established utility in organic synthesis. While specific toxicological and biological activity data for this compound are limited, its structural components suggest that it should be handled with appropriate safety precautions and that it holds potential as a building block in the development of new therapeutic agents. The provided protocols offer a foundation for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. Researchers and drug development professionals are encouraged to use this guide as a starting point for the safe and effective utilization of this versatile compound.
References
- 1. Naphthalene-2-boronic acid pinacol ester, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound | C16H19BO2 | CID 10753409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane
Introduction
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane is a valuable boronic ester intermediate extensively utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This application note provides a detailed protocol for the synthesis of this compound from 2-bromonaphthalene via a palladium-catalyzed Miyaura borylation reaction. The naphthalene moiety is a key structural motif in many biologically active compounds and advanced materials, making this building block highly relevant for researchers in drug development and materials science.
The described method offers high efficiency and good functional group tolerance, proceeding under relatively mild conditions. The resulting pinacol boronate ester is a stable, crystalline solid that is easy to handle and purify, making it an ideal precursor for subsequent chemical transformations.
Reaction Scheme
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between 2-bromonaphthalene and bis(pinacolato)diboron (B₂pin₂) in the presence of a base.
Caption: Palladium-catalyzed Miyaura borylation of 2-bromonaphthalene.
Data Presentation
Table 1: Reagent and Product Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Bromonaphthalene | 580-13-2 | C₁₀H₇Br | 207.07 | White to off-white crystalline solid | 53-56 |
| Bis(pinacolato)diboron | 73183-34-3 | C₁₂H₂₄B₂O₄ | 253.94 | White crystalline solid | 135-140 |
| This compound | 256652-04-7 | C₁₆H₁₉BO₂ | 254.13 | White to almost white powder to crystal.[1] | 64.0 - 68.0 |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Scale | 1.0 mmol (207 mg of 2-bromonaphthalene) |
| Solvent | Anhydrous 1,4-Dioxane (5 mL) |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%, 22 mg) |
| Base | Potassium Acetate (KOAc) (3.0 equiv, 294 mg) |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv, 279 mg) |
| Reaction Temperature | 80 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% (isolated yield) |
Table 3: Characterization Data for this compound
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.29 (s, 1H), 7.88 – 7.79 (m, 4H), 7.49 – 7.42 (m, 2H), 1.37 (s, 12H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 135.2, 134.9, 132.8, 129.2, 128.3, 127.8, 127.6, 126.3, 125.4, 83.9, 24.9. (Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation). |
| Mass Spec. (ESI-MS) | m/z: 255.15 [M+H]⁺, 277.13 [M+Na]⁺. |
Experimental Protocols
Materials and Equipment
-
2-Bromonaphthalene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Detailed Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add 2-bromonaphthalene (1.0 mmol, 207 mg), bis(pinacolato)diboron (1.1 mmol, 279 mg), PdCl₂(dppf) (0.03 mmol, 22 mg), and potassium acetate (3.0 mmol, 294 mg).
-
Solvent Addition and Degassing: Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask via syringe. The flask is then subjected to three cycles of vacuum and backfilling with an inert gas (nitrogen or argon) to ensure an oxygen-free environment.
-
Reaction: The sealed vessel is placed in a preheated oil bath or heating block and stirred at 80 °C for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and washed sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) as the eluent.
-
Isolation and Characterization: The fractions containing the pure product are combined and concentrated under reduced pressure to afford this compound as a white crystalline solid. The product is then characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable and potentially carcinogenic solvent.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction should be conducted under an inert atmosphere as some reagents are sensitive to air and moisture.
References
Application Note and Protocol: Synthesis of 2-Naphthyl Boronic Acid Pinacol Ester
Introduction
2-Naphthyl boronic acid pinacol ester is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The pinacol ester form of the boronic acid offers enhanced stability and ease of handling compared to the free boronic acid, making it a preferred reagent in many synthetic applications.[2][3] This document provides a detailed protocol for the preparation of 2-naphthyl boronic acid pinacol ester from 2-bromonaphthalene via a palladium-catalyzed borylation reaction.
Reaction Principle
The synthesis involves the palladium-catalyzed cross-coupling of 2-bromonaphthalene with bis(pinacolato)diboron (B₂pin₂). In this reaction, a palladium(0) catalyst, generated in situ, undergoes oxidative addition to the aryl-bromide bond. Subsequent transmetalation with bis(pinacolato)diboron, followed by reductive elimination, yields the desired 2-naphthyl boronic acid pinacol ester and regenerates the palladium(0) catalyst to continue the catalytic cycle. A base is required to facilitate the transmetalation step.
Experimental Protocol
Materials:
-
2-Bromonaphthalene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromonaphthalene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane. Stir the mixture for 5 minutes to dissolve the solids. Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[4] The product is typically a white solid.[5]
Data Presentation
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 2-Bromonaphthalene | 1.0 | Starting material |
| Bis(pinacolato)diboron | 1.1 | Boron source |
| Potassium Acetate | 1.5 | Base |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 | Catalyst |
| Temperature | 80-90 °C | Reaction temperature |
| Reaction Time | 12-16 hours | Overnight |
| Solvent | Anhydrous 1,4-Dioxane | Reaction medium |
| Expected Yield | 70-90% | Varies based on scale and purity |
Visualizations
Reaction Scheme
Caption: Palladium-catalyzed borylation of 2-bromonaphthalene.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen. Avoid inhalation and contact with skin.
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight for C₁₆H₁₉BO₂ is 254.13 g/mol .[1][5]
Conclusion
This protocol describes a reliable and efficient method for the synthesis of 2-naphthyl boronic acid pinacol ester. The procedure utilizes commercially available starting materials and a common palladium catalyst, making it accessible for most organic synthesis laboratories. The resulting product is a versatile building block for the construction of more complex molecules through Suzuki-Miyaura cross-coupling reactions.
References
- 1. Naphthalene-2-boronic Acid Pinacol Ester [myskinrecipes.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Naphthalene-2-boronic acid pinacol ester AldrichCPR 256652-04-7 [sigmaaldrich.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling using 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The use of boronic acid pinacol esters, such as 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane, offers advantages in terms of stability, ease of handling, and purification compared to their corresponding boronic acids.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a range of aryl halides. The resulting 2-arylnaphthalene scaffolds are prevalent in medicinal chemistry and materials science.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Applications in Drug Development
The 2-arylnaphthalene motif is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents. The ability to readily synthesize a diverse library of these compounds through Suzuki-Miyaura coupling is invaluable for structure-activity relationship (SAR) studies. This reaction allows for the modular assembly of complex molecules, facilitating the exploration of chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties. For instance, naphthalene sulfonamides are known to possess antagonistic properties at the human CC chemokine receptor 8 (CCR8), a target for inflammatory diseases and immuno-oncology.[1] The Suzuki-Miyaura coupling provides a direct route to functionalize bromo-naphthalene precursors to expand on such discoveries.[1]
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylnaphthalene.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under optimized conditions. Please note that actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF | 110 | 8 | 95 |
| 4 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 75 |
| 5 | 2-Bromothiophene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 6 | 1-Bromonaphthalene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 82 |
Note: This data is compiled from representative Suzuki-Miyaura coupling literature and serves as a guideline. Optimization for each specific substrate is recommended.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques. |
| Poor quality reagents | Use freshly purified solvents and ensure the base is anhydrous. | |
| Insufficient temperature or reaction time | Increase the reaction temperature or extend the reaction time. | |
| Formation of homocoupled byproducts | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Catalyst decomposition | Use a more robust ligand or a lower reaction temperature. | |
| Protodeborylation of the boronic ester | Presence of protic impurities or acidic conditions | Use anhydrous solvents and a non-protic base. Ensure the reaction mixture is not acidic. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of 2-arylnaphthalene derivatives. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of these important molecular scaffolds. Careful optimization of reaction conditions is key to achieving high yields and purity for specific substrates.
References
Application Notes and Protocols for 2-(Naphthalen-2-yl) Boronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Naphthalen-2-yl) boronic acid pinacol ester is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its rigid, aromatic naphthalene core is a prevalent motif in many biologically active compounds and functional materials. The boronic acid pinacol ester functionality provides a stable, versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.[1]
This document provides detailed application notes and experimental protocols for the use of 2-(naphthalen-2-yl) boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions.
Advantages of Using the Pinacol Ester
Boronic acid pinacol esters offer several advantages over their corresponding free boronic acids:
-
Enhanced Stability: They are generally more stable to air and moisture, have a longer shelf life, and are less prone to protodeboronation, a common side reaction with boronic acids.[2]
-
Ease of Handling and Purification: Pinacol esters are often crystalline solids, making them easier to handle, weigh, and purify by chromatography or recrystallization.[3]
-
Controlled Reactivity: In some cases, the slow release of the active boronic acid from the pinacol ester can be advantageous for controlling reaction kinetics and minimizing side reactions.
Key Reaction Parameters in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and the phosphine ligand is crucial for catalytic activity. The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle. Bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos are often effective for coupling challenging substrates.[4]
-
Base: A base is required to activate the boronic acid or ester for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH). The choice of base can significantly impact the reaction rate and yield.[5]
-
Solvent: The reaction is typically carried out in aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), often with the addition of water to aid in the dissolution of the base and facilitate the catalytic cycle.[2]
-
Temperature: Most Suzuki-Miyaura reactions require heating, with temperatures typically ranging from 60 to 110 °C.[6]
-
Reaction Time: The time required for the reaction to reach completion can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction conditions.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling
The following tables summarize typical reaction conditions for the Suzuki-Miyaura cross-coupling of aryl halides with aryl boronic acid pinacol esters, providing a starting point for optimization with 2-(naphthalen-2-yl) boronic acid pinacol ester.
Table 1: General Conditions for Coupling with Aryl Bromides
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | High | [7] |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (3) | Dioxane | 100 | 12 | Good | [7] |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | High | [5] |
| 4-Bromotoluene | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O | 65 | - | 89 | [8] |
Table 2: General Conditions for Coupling with Aryl Chlorides
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | High | [9] |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | High | N/A |
| 4-Chlorotoluene | Pd(OAc)₂ (1.5) | PCy₃ (3) | K₃PO₄ (2) | Toluene | 100 | 16 | Good | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with 2-(Naphthalen-2-yl) Boronic Acid Pinacol Ester
This protocol provides a general procedure that can be adapted and optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
2-(Naphthalen-2-yl) boronic acid pinacol ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., dioxane, THF, toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), 2-(naphthalen-2-yl) boronic acid pinacol ester (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed organic solvent (e.g., 5 mL of dioxane) to the flask via a syringe, followed by the degassed water (e.g., 1 mL).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. nbinno.com [nbinno.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Naphthalene-2-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful and versatile palladium-catalyzed reaction is widely employed in the synthesis of biaryls, a structural motif frequently found in pharmaceuticals, agrochemicals, and advanced materials. Naphthalene-2-boronic acid pinacol ester is a key building block, offering a stable and efficient means to introduce the naphthyl moiety into complex molecular architectures.
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of naphthalene-2-boronic acid pinacol ester with various aryl halides. The information presented is intended to guide researchers in selecting optimal reaction conditions, troubleshooting common issues, and successfully implementing this critical transformation in their synthetic endeavors.
Data Presentation: Performance of Common Palladium Catalyst Systems
The choice of palladium catalyst and associated ligands is critical to the success of the Suzuki-Miyaura coupling, directly influencing reaction efficiency, substrate scope, and functional group tolerance. Below is a summary of representative data for the coupling of naphthalene-2-boronic acid pinacol ester with various aryl bromides, showcasing the performance of commonly employed palladium catalyst systems.
Table 1: Coupling of Naphthalene-2-boronic Acid Pinacol Ester with 4-Bromoanisole
| Catalyst System | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Pd(dppf)Cl₂ | 2 | Cs₂CO₃ | Dioxane | 90 | 6 | 92 |
| Pd(OAc)₂ / SPhos | 1.5 | K₃PO₄ | t-Amyl Alcohol | 110 | 4 | 95 |
| Pd₂(dba)₃ / XPhos | 1 | K₃PO₄ | Toluene | 100 | 5 | 94 |
Table 2: Substrate Scope with Pd(dppf)Cl₂ Catalyst System
| Aryl Bromide | Product | Time (h) | Yield (%) |
| 4-Bromotoluene | 2-(p-tolyl)naphthalene | 6 | 90 |
| 4-Bromobenzonitrile | 4-(naphthalen-2-yl)benzonitrile | 7 | 88 |
| 1-Bromo-4-nitrobenzene | 2-(4-nitrophenyl)naphthalene | 8 | 85 |
| 3-Bromopyridine | 3-(naphthalen-2-yl)pyridine | 10 | 78 |
Experimental Protocols
The following are detailed protocols for performing the Suzuki-Miyaura coupling of naphthalene-2-boronic acid pinacol ester with an aryl bromide using three different palladium catalyst systems. These protocols can be adapted for other substrates with appropriate optimization.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Materials:
-
Naphthalene-2-boronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, naphthalene-2-boronic acid pinacol ester, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
Materials:
-
Naphthalene-2-boronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide, naphthalene-2-boronic acid pinacol ester, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add anhydrous and degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by silica gel column chromatography.
Protocol 3: Using a Buchwald-Type Catalyst System (Pd(OAc)₂ / SPhos)
Materials:
-
Naphthalene-2-boronic acid pinacol ester (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1.5 mol%)
-
SPhos (Spheros) ligand (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
tert-Amyl alcohol
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Add the aryl bromide, naphthalene-2-boronic acid pinacol ester, and K₃PO₄ to a dry Schlenk tube.
-
In a separate vial, briefly mix the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent to form the pre-catalyst.
-
Add the pre-catalyst solution to the Schlenk tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add degassed tert-amyl alcohol via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with a suitable organic solvent.
-
Filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow```dot
Caption: A decision-making diagram for selecting a suitable palladium catalyst.
Application Notes and Protocols for Base Selection in Suzuki Coupling with 2-Naphthyl Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection of an appropriate base in the Suzuki-Miyaura cross-coupling reaction utilizing 2-naphthyl boronic acid pinacol ester. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity. These guidelines are intended to assist in the optimization of synthetic routes for the preparation of biaryl compounds containing a naphthalene moiety, which are common structural motifs in pharmaceuticals and advanced materials.
Introduction to Base Selection in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid or its ester, thereby enhancing its nucleophilicity and facilitating the transfer of the organic group to the palladium center.[1]
2-Naphthyl boronic acid pinacol ester is a stable and easily handled reagent for introducing the 2-naphthyl group.[2] The pinacol ester functionality offers improved stability compared to the corresponding boronic acid, reducing instances of protodeboronation, a common side reaction.[3]
The selection of a suitable base is contingent on several factors, including the reactivity of the coupling partners, the nature of the solvent, and the chosen palladium catalyst/ligand system. Common bases employed in Suzuki-Miyaura couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).
Comparative Performance of Common Bases
The choice of base can dramatically impact the outcome of the Suzuki coupling. While specific base screening data for 2-naphthyl boronic acid pinacol ester is not extensively consolidated in the literature, general trends can be inferred from studies on similar aryl boronic esters. The following table summarizes the typical performance of commonly used bases in Suzuki-Miyaura couplings.
| Base | Typical Solvent System | Temperature (°C) | General Remarks & Potential Yields |
| K₃PO₄ | Toluene, Dioxane, THF | 80-110 | Often a very effective base, particularly for less reactive aryl chlorides and challenging substrates. Generally provides high yields.[4] |
| Na₂CO₃ | Toluene/Water, DMF/Water | 80-100 | A widely used, cost-effective, and reliable base for a broad range of substrates. Yields are typically good to excellent.[5] |
| K₂CO₃ | Toluene/Water, Dioxane/Water | 80-110 | Similar to Na₂CO₃, a common and effective base. May offer slight advantages in solubility in certain solvent systems. |
| Cs₂CO₃ | Dioxane, Toluene, THF | 80-110 | A stronger and more soluble base than K₂CO₃ and Na₂CO₃. Often used for difficult couplings and can lead to higher yields, but is more expensive.[6] |
| KOtBu | Toluene, THF | Room Temp - 80 | A very strong base that can be effective in certain cases, particularly for activating more stable boronic esters. |
| Bu₄NOAc | Acetonitrile, Ethanol | 120-140 (Microwave) | Used in specific applications, particularly in microwave-assisted synthesis, and can lead to rapid reactions and high conversions. |
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of 2-naphthyl boronic acid pinacol ester with various aryl halides. Optimization of the reaction conditions (catalyst, ligand, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
This protocol is suitable for a wide range of aryl bromides and activated aryl chlorides.
Materials:
-
2-Naphthyl boronic acid pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To an oven-dried reaction vessel, add 2-naphthyl boronic acid pinacol ester, the aryl halide, potassium phosphate, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling using Sodium Carbonate (Na₂CO₃)
This protocol is advantageous for rapid reaction optimization and synthesis, often leading to higher yields in shorter reaction times.
Materials:
-
2-Naphthyl boronic acid pinacol ester (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution)
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
In a microwave reaction vial, combine 2-naphthyl boronic acid pinacol ester, the aryl halide, and the palladium catalyst.
-
Add the solvent (DMF) followed by the aqueous sodium carbonate solution.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 70-150 °C) for the specified time (e.g., 10-30 minutes).[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 7-9).
Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Base Screening
Caption: A general experimental workflow for screening bases in the Suzuki coupling.
Conclusion
The selection of an appropriate base is a critical step in optimizing the Suzuki-Miyaura coupling of 2-naphthyl boronic acid pinacol ester. While a universal base for all substrate combinations does not exist, inorganic bases such as K₃PO₄ and Na₂CO₃ often provide a good starting point, offering a balance of reactivity and cost-effectiveness. For more challenging couplings, the use of Cs₂CO₃ may be beneficial. The provided protocols and diagrams serve as a comprehensive guide for researchers to develop robust and efficient synthetic methods for the preparation of 2-naphthyl-containing biaryl compounds. It is always recommended to perform a preliminary screen of bases and other reaction parameters to identify the optimal conditions for a specific transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Naphthalene-2-boronic Acid Pinacol Ester [myskinrecipes.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCI Practical Example: Suzuki-Miyaura Cross Coupling Using an Alkenyl Boronic Acid Ester as a Substrate | TCI AMERICA [tcichemicals.com]
- 5. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Naphthyl Boronic Acid Pinacol Ester in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthyl boronic acid pinacol ester is a versatile and highly valuable building block in modern pharmaceutical synthesis. Its stable, crystalline nature and excellent reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, make it an indispensable tool for the construction of complex biaryl and heteroaryl structures.[1] The naphthalene moiety is a common scaffold in a wide array of approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the use of 2-naphthyl boronic acid pinacol ester in the synthesis of pharmaceutically relevant molecules.
Key Advantages in Pharmaceutical Synthesis
The use of 2-naphthyl boronic acid pinacol ester offers several distinct advantages in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates:
-
Stability and Handling: Pinacol esters of boronic acids exhibit greater stability towards air and moisture compared to their corresponding boronic acids, facilitating easier handling, storage, and purification.
-
High Reactivity and Selectivity: It is a highly efficient coupling partner in Suzuki-Miyaura reactions, allowing for the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides and triflates under mild conditions.
-
Functional Group Tolerance: The Suzuki-Miyaura coupling conditions are generally tolerant of a wide variety of functional groups present in complex drug molecules, minimizing the need for protecting group strategies.
-
Late-Stage Functionalization: Its stability and reliable reactivity make it suitable for late-stage functionalization in a synthetic sequence, a crucial aspect of modern drug discovery and development.[1]
Applications in Pharmaceutical Synthesis
2-Naphthyl boronic acid pinacol ester is a key intermediate for the synthesis of a variety of therapeutic agents. The 2-naphthyl motif is found in drugs targeting a range of diseases, including cancer, cardiovascular disorders, and inflammatory conditions.
A notable application is in the synthesis of Wnt/β-catenin pathway agonists, such as WAY-262611, which has shown potential in the treatment of bone disorders by increasing bone formation rate.[2][3] The synthesis of this and similar compounds often relies on a pivotal Suzuki-Miyaura coupling step to introduce the 2-naphthyl group.
Quantitative Data Summary
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving 2-naphthyl boronic acid pinacol ester with various coupling partners.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 88 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 24 | 75 |
| 4 | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate protected 2-chloropyrimidine derivative | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4 | 85 (Illustrative) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-naphthyl boronic acid pinacol ester with an aryl or heteroaryl halide.
Materials:
-
2-Naphthyl boronic acid pinacol ester (1.0 equiv)
-
Aryl/heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-naphthyl boronic acid pinacol ester, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and degassed water (if using a biphasic system) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Specific Protocol: Synthesis of a Precursor to WAY-262611
This protocol describes the synthesis of a key intermediate for the Wnt/β-catenin agonist WAY-262611, via a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Caption: Synthesis of WAY-262611 precursor.
Materials:
-
2-Naphthyl boronic acid pinacol ester (254 mg, 1.0 mmol)
-
tert-butyl 4-(((2-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (426 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol)
-
Sodium carbonate (212 mg, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a microwave vial, combine 2-naphthyl boronic acid pinacol ester, tert-butyl 4-(((2-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate, Pd(PPh₃)₄, and sodium carbonate.
-
Add 1,4-dioxane and water.
-
Seal the vial and heat the mixture to 90 °C in a microwave reactor for 4 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
-
The final deprotection of the Boc group and subsequent workup would yield WAY-262611.
Visualizations
Caption: General Suzuki-Miyaura Workflow.
Caption: Synthesis of WAY-262611.
Caption: Advantages of the Reagent.
References
Application Notes and Protocols for the Functionalization of Heterocycles with 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Heterocyclic moieties are prevalent in a vast array of pharmaceuticals, and the introduction of diverse substituents is a key strategy for modulating their biological activity, physicochemical properties, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the functionalization of various heterocycles using 4,4,5,5-tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane, a versatile building block for introducing the 2-naphthyl group. The 2-naphthyl moiety is a privileged fragment in numerous biologically active compounds, known to engage in favorable interactions with various biological targets.
Two primary palladium-catalyzed cross-coupling methodologies will be detailed: the Suzuki-Miyaura coupling for the arylation of halo-heterocycles and the direct C-H arylation for the functionalization of C-H bonds in electron-rich or electron-deficient heterocycles.
Data Presentation: Reaction Yields
The following tables summarize typical yields for the functionalization of various heterocycles with arylboronic acids or their pinacol esters. While specific data for this compound is limited in the literature, the provided data for analogous arylboronic acids serve as a strong predictive tool for expected outcomes.
Table 1: Suzuki-Miyaura Coupling of Halo-Heterocycles with Arylboronic Acids/Esters
| Heterocyclic Substrate | Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Cl | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | ~70-90 |
| 3-Bromopyridine | Br | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~80-95 |
| 2-Bromothiophene | Br | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85-98 |
| 5-Bromoindole | Br | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | ~80-92 |
| 2,4-Dichloropyrimidine | Cl | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | ~70-90 (C4) |
Yields are indicative and can vary based on the specific arylboronic acid and precise reaction conditions.
Table 2: Direct C-H Arylation of Heterocycles with Arylboronic Acids/Esters
| Heterocyclic Substrate | Catalyst System | Oxidant/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Imidazole (N-protected) | Pd(OAc)₂ / P(n-Bu)Ad₂ | - | K₂CO₃ | DMA | 120 | 24 | ~60-75 |
| Thiazole | Pd(OAc)₂ | Ag₂O | - | DMSO | 110 | 12 | ~70-85 |
| Oxazole | Pd(PPh₃)₄ | - | t-BuOLi | Dioxane | 120 | 16 | ~65-80 |
| Electron-deficient heterocycles | AgNO₃ | K₂S₂O₈ | - | - | RT | 3-24 | ~50-80 |
Yields are indicative and can vary based on the specific arylboronic acid and precise reaction conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Halo-Heterocycle
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-heterocycle with this compound. The example provided is for the coupling of 2-chloropyridine.
Materials:
-
2-Chloropyridine
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(naphthalen-2-yl)pyridine.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of an Imidazole Derivative
This protocol provides a general method for the direct C-H arylation of an N-protected imidazole with this compound.
Materials:
-
N-protected imidazole (e.g., 1-(2-(trimethylsilyl)ethoxymethyl)imidazole)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ad₂P(n-Bu) (Adamantyl-di(n-butyl)phosphine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA) (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, to a vial add N-protected imidazole (1.0 mmol, 1.0 eq), this compound (1.5 mmol, 1.5 eq), palladium(II) acetate (0.05 mmol, 5 mol%), Ad₂P(n-Bu) (0.075 mmol, 7.5 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add anhydrous DMA (2 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired C-arylated imidazole product.
Caption: Workflow for direct C-H arylation of imidazoles.
Biological Relevance and Signaling Pathways
The introduction of the 2-naphthyl group onto heterocyclic scaffolds can lead to potent and selective inhibitors of various biological targets, including protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
BRAF Kinase Inhibition
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, a key component of this pathway, can lead to its constitutive activation and are implicated in a variety of cancers, most notably melanoma.[1] Naphthyl-substituted imidazole derivatives have been identified as potent inhibitors of mutant BRAF kinase. These inhibitors typically bind to the ATP-binding site of the kinase, preventing its catalytic activity and thereby blocking downstream signaling.[2][3]
References
Application Notes and Protocols for Scale-Up Synthesis Utilizing 2-(Naphthalen-2-yl)boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the scale-up synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling reaction using 2-(naphthalen-2-yl)boronic acid pinacol ester. This reagent is a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The following sections detail a representative kilogram-scale synthesis, including reaction optimization, work-up, purification, and safety considerations.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of drug development and material science, the use of 2-(naphthalen-2-yl)boronic acid pinacol ester allows for the introduction of the naphthalene moiety, a common scaffold in various biologically active compounds and functional materials. The pinacol ester offers enhanced stability and ease of handling compared to the corresponding boronic acid, making it particularly suitable for large-scale industrial applications.
This document will focus on the scale-up synthesis of 2-aryl-naphthalenes, a class of compounds with applications in pharmaceuticals and liquid crystals. A general protocol for the coupling of an aryl halide with 2-(naphthalen-2-yl)boronic acid pinacol ester will be presented, along with data on the impact of various reaction parameters on yield and purity.
Reaction Mechanism and Pathway
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, forming a new Pd(II) complex and displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: Kilogram-Scale Synthesis of 2-(4-methoxyphenyl)naphthalene
This protocol describes the synthesis of 2-(4-methoxyphenyl)naphthalene from 4-bromoanisole and 2-(naphthalen-2-yl)boronic acid pinacol ester on a 1 kg scale.
Materials and Equipment
-
Reactors: 20 L and 50 L glass-lined reactors with overhead stirring, temperature control (heating/cooling jackets), and nitrogen inlet/outlet.
-
Filtration: Nutsche filter or similar large-scale filtration apparatus.
-
Drying: Vacuum oven.
-
Reagents:
-
4-Bromoanisole (1.00 kg, 5.35 mol)
-
2-(Naphthalen-2-yl)boronic acid pinacol ester (1.50 kg, 5.88 mol, 1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 12.0 g, 0.053 mol, 1.0 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (44.0 g, 0.107 mol, 2.0 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.27 kg, 10.7 mol, 2.0 equiv)
-
Toluene (10 L)
-
Water (2 L)
-
Methanol (5 L)
-
Hexanes (5 L)
-
Activated Carbon
-
Celite®
-
Reaction Setup and Procedure
Safety First: All operations should be conducted in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. A thorough risk assessment should be performed before commencing the reaction.
Caption: Experimental workflow for the kilogram-scale Suzuki-Miyaura coupling.
-
Reactor Charging: To a 20 L glass-lined reactor, charge 4-bromoanisole (1.00 kg), 2-(naphthalen-2-yl)boronic acid pinacol ester (1.50 kg), potassium phosphate (2.27 kg), palladium(II) acetate (12.0 g), and SPhos (44.0 g).
-
Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes. Perform three cycles of evacuating the reactor and backfilling with nitrogen to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (10 L) and water (2 L) to the reactor.
-
Reaction: Begin stirring and heat the reaction mixture to 80-85 °C. Monitor the reaction progress by HPLC or TLC every 2 hours. The reaction is typically complete within 8-12 hours.
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Stop stirring and allow the phases to separate.
-
Phase Separation: Transfer the lower aqueous layer to a separate container.
-
Washing: Wash the organic layer with water (2 x 2 L).
-
Decolorization and Filtration: Add activated carbon (100 g) to the organic layer and stir for 1 hour. Filter the mixture through a pad of Celite® into a 50 L reactor. Wash the Celite® pad with toluene (2 L).
-
Solvent Swap and Crystallization: Begin distillation of toluene under reduced pressure. Gradually add methanol (5 L) to the mixture. Continue distillation until most of the toluene is removed. Cool the resulting slurry to 0-5 °C and stir for 2 hours.
-
Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with cold hexanes (2 x 2 L).
-
Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.
Expected Yield and Purity
-
Yield: 1.15 - 1.25 kg (85-93%)
-
Purity (by HPLC): >99.0%
-
Residual Palladium: <10 ppm (after purification)
Data Presentation: Optimization of Reaction Parameters
The following tables summarize the effects of key reaction parameters on the yield and purity of the final product in a scale-up context.
Table 1: Effect of Catalyst and Ligand Loading
| Entry | Pd(OAc)₂ (mol%) | SPhos (mol%) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | 1.0 | 2.0 | 10 | 91 | 99.2 |
| 2 | 0.5 | 1.0 | 18 | 88 | 99.1 |
| 3 | 0.1 | 0.2 | >24 | 75 | 98.5 |
Table 2: Effect of Base and Solvent System
| Entry | Base (equiv) | Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
| 1 | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 85 | 91 | 99.2 |
| 2 | K₂CO₃ (2.0) | Toluene/H₂O (5:1) | 85 | 85 | 98.9 |
| 3 | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 85 | 93 | 99.3 |
| 4 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 89 | 99.0 |
Safety and Handling
-
2-(Naphthalen-2-yl)boronic acid pinacol ester: May cause skin and eye irritation. Handle with appropriate PPE.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Toluene, methanol, and hexanes are flammable. Use in a well-ventilated area away from ignition sources.
-
Bases: Potassium phosphate and other bases are corrosive. Avoid contact with skin and eyes.
-
Scale-Up Considerations: Exothermic reactions can be a concern during scale-up. Ensure adequate cooling capacity and monitor the reaction temperature closely. Large-scale reactions should be performed by trained personnel in appropriate facilities.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient inerting, low reaction temperature. | Use fresh catalyst, ensure proper nitrogen purging, verify reaction temperature. |
| Formation of Homocoupling Byproducts | Presence of oxygen, suboptimal base or solvent. | Degas solvents thoroughly, consider using a milder base. |
| High Residual Palladium in Product | Inefficient purification. | Use activated carbon treatment, consider using a palladium scavenger resin. |
| Difficult Filtration | Fine particle size of the product. | Optimize crystallization conditions (e.g., slower cooling rate). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction using 2-(naphthalen-2-yl)boronic acid pinacol ester is a robust and scalable method for the synthesis of 2-arylnaphthalenes. The provided protocol and data serve as a valuable resource for researchers and professionals in drug development for the successful implementation of this important transformation on a kilogram scale. Careful optimization of reaction parameters and adherence to safety protocols are crucial for achieving high yields and purity in a large-scale manufacturing setting.
Troubleshooting & Optimization
stability of 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane to hydrolysis
Technical Support Center: 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane
This guide provides researchers, scientists, and drug development professionals with essential information regarding the hydrolytic stability of this compound (also known as Naphthalene-2-boronic Acid Pinacol Ester).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
This compound is an organoboron compound. It is a boronic ester, specifically a pinacol ester (Bpin) derivative of naphthalene-2-boronic acid.[1] Pinacol esters are widely used as stable and manageable surrogates for the more sensitive boronic acids in various chemical reactions.[2] Its primary application is as a key building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3]
Q2: How stable is this compound to hydrolysis?
Pinacol boronate esters like this one are considered relatively stable compared to their corresponding boronic acids, which is why they are so popular in organic synthesis.[2] However, they are still susceptible to hydrolysis, where the ester bond is cleaved by water to revert to naphthalene-2-boronic acid and pinacol.[2] This reaction is reversible, and the presence of water or other protic solvents can shift the equilibrium toward the hydrolyzed products.[2][4] The stability is influenced by several factors, including pH, temperature, and the presence of steric hindrance around the boron atom.[2][5]
Q3: What specific factors influence the rate of hydrolysis?
Several environmental and chemical factors can accelerate the hydrolysis of the boronate ester:
-
Presence of Water: This is the most critical factor. Even atmospheric moisture can be sufficient to cause slow hydrolysis over time. Reactions performed in protic solvents or with reagents containing water will show increased hydrolysis.[2]
-
pH: The hydrolysis of boronic esters is sensitive to pH.[5] Both acidic and basic conditions can catalyze the process. Charged boronate esters, which are more prevalent at higher pH, tend to be more stable in aqueous solutions, whereas the neutral trigonal form is more susceptible to hydrolysis.[6]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.
-
Solvent System: The choice of solvent is crucial. Aprotic and anhydrous solvents are recommended to maintain the integrity of the compound.
-
Buffer Composition: Certain buffer components can form complexes with boronic acids, potentially influencing the hydrolysis equilibrium.[7]
Q4: How should I properly handle and store the compound to minimize hydrolysis?
To ensure the compound's integrity, follow these handling and storage guidelines:
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] Storing under an inert atmosphere (e.g., argon or nitrogen) is ideal.
-
Handling: Handle the compound in a well-ventilated area, preferably in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.[8] Use dry solvents and glassware for all experiments.
-
Protection: Wear suitable protective clothing, gloves, and eye/face protection during handling.[9]
Q5: I suspect my sample of this compound has degraded. How can I check for hydrolysis?
You can assess the purity and detect hydrolysis using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Hydrolysis results in the formation of the more polar naphthalene-2-boronic acid. On a TLC plate (typically silica gel), the boronic acid will appear as a separate, more polar spot (lower Rf value) compared to the pinacol ester. The pinacol ester itself is often described as "greasy" and may behave poorly on silica.[10]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In the ¹H NMR spectrum, the presence of free pinacol (a sharp singlet around 1.2-1.3 ppm for the 12 protons) alongside the characteristic peaks of the naphthalene moiety can indicate hydrolysis. The boronic acid will have its own distinct aromatic signals.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound that may be related to its hydrolysis.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low yield or no product recovery after silica gel column chromatography. | Hydrolysis on the column: The acidic nature of standard silica gel can promote the hydrolysis of the boronate ester, causing the product to remain on the baseline or streak throughout the column.[10] | 1. Use Deactivated Silica: Prepare a slurry of silica gel with a non-polar eluent and add a small amount of a base (e.g., 1-2% triethylamine) to neutralize the acidic sites before packing the column.[10] 2. Alternative Purification: Consider purification by recrystallization or using a different stationary phase like neutral alumina. 3. Use Crude Material: If the crude product is of sufficient purity (~90% or higher by NMR), consider using it directly in the subsequent reaction step without purification.[10] |
| Inconsistent or poor yields in subsequent reactions (e.g., Suzuki coupling). | Degraded Starting Material: The boronate ester may have partially or fully hydrolyzed to the boronic acid during storage or handling. Protodeboronation: The C-B bond may have cleaved under the reaction conditions, a common side reaction for boronic acids/esters.[11] | 1. Verify Purity: Before starting the reaction, check the purity of the boronate ester using ¹H NMR or TLC. 2. Use Anhydrous Conditions: Ensure all solvents, reagents, and glassware are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Optimize Reaction Conditions: If protodeboronation is suspected, re-evaluate the base, solvent, and temperature used in the coupling reaction. |
| Appearance of a new, more polar spot on TLC during a reaction. | In-situ Hydrolysis: The reaction conditions (e.g., aqueous base, protic solvent) are causing the boronate ester to hydrolyze to the corresponding boronic acid. | This is often an expected intermediate step, as the boronic acid is the active species in many coupling cycles. Monitor the consumption of the starting ester and the formation of the desired product. If the reaction stalls, it may indicate an issue with the catalytic cycle rather than just hydrolysis. |
| Broad peaks or unexpected signals in the ¹H NMR spectrum of the purified product. | Equilibrating Mixture: The sample may contain a mixture of the boronate ester and the boronic acid/pinacol, which can sometimes lead to peak broadening. Residual Pinacol: Incomplete removal of pinacol after a reaction or workup involving hydrolysis. | 1. Dry the Sample: Ensure the NMR sample is completely dry and prepared in an anhydrous deuterated solvent. 2. Re-purify: If residual pinacol is present, re-purification may be necessary. Pinacol is volatile and can sometimes be removed under a high vacuum. |
Experimental Protocols
General Protocol for Monitoring Hydrolytic Stability via ¹H NMR Spectroscopy
This protocol provides a general method for qualitatively and semi-quantitatively assessing the stability of this compound in the presence of water.
Objective: To monitor the rate of hydrolysis of the pinacol ester to its corresponding boronic acid over time.
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., Acetone-d₆, THF-d₈)
-
Deionized water (H₂O) or Deuterium Oxide (D₂O)
-
NMR tubes
-
Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)
Equipment:
-
NMR Spectrometer (≥400 MHz recommended)
-
Micropipettes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a precise volume of anhydrous deuterated solvent in a small vial. If using an internal standard, add it at this stage.
-
Initial Spectrum (T=0): Transfer an aliquot of the stock solution (e.g., 0.6 mL) to a clean, dry NMR tube. Acquire a ¹H NMR spectrum immediately. This will serve as the baseline (T=0) and confirm the initial purity of the ester.
-
Initiate Hydrolysis: To the NMR tube, add a specific, known amount of water (e.g., 50 equivalents, as described in stability tests for similar compounds[2]). The volume should be small enough not to cause phase separation.
-
Mix and Monitor: Cap the NMR tube, vortex briefly to ensure mixing, and place it in the NMR spectrometer.
-
Time-Course Analysis: Acquire ¹H NMR spectra at regular intervals (e.g., 1h, 4h, 12h, 24h, 139h[2]).
-
Data Analysis:
-
Monitor the decrease in the integration of a characteristic peak of the starting ester (e.g., the pinacol methyl singlet).
-
Monitor the increase in the integration of the pinacol singlet (from the hydrolyzed by-product).
-
By comparing the relative integrations of the ester and the free pinacol over time, the extent of hydrolysis can be determined.
-
Visualizations
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. aablocks.com [aablocks.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of Boronic Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of pinacol byproduct from boronic ester reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the pinacol byproduct after a boronic ester synthesis?
A1: The primary methods for removing pinacol include:
-
Flash Column Chromatography: A widely used technique, though it can present challenges with boronic esters.[1][2][3][4]
-
Crystallization/Recrystallization: Often a very effective method for obtaining highly pure product, especially if the desired boronic ester is a solid.[2][3][5]
-
Liquid-Liquid Extraction: Useful for removing water-soluble impurities and can be adapted to separate compounds based on their acidic or basic properties.[6][7]
-
Chemical Conversion/Derivatization: Involves converting the boronic ester or the pinacol byproduct into a form that is easier to separate.[2][8][9][10]
Q2: My boronic ester seems to be sticking to the silica gel during column chromatography. What can I do?
A2: Over-adsorption of boronic esters on silica gel is a common issue that can lead to low recovery and tailing of the product spot on a TLC plate.[1][2][4] A highly effective solution is to use boric acid-impregnated silica gel for both thin-layer chromatography (TLC) and flash column chromatography.[1][10][11][12] This modification helps to suppress the undesired over-adsorption and improves the recovery of the pinacol boronic ester.[1][12] Alternatively, using neutral alumina as the stationary phase can sometimes be beneficial.[3]
Q3: How can I use crystallization to remove pinacol?
A3: If your boronic ester is a solid, crystallization can be a powerful purification technique. Pinacol is often soluble in nonpolar solvents like hexanes. You can attempt to recrystallize your crude product from a suitable solvent system. Another approach is trituration, where the crude material is stirred as a slurry in a solvent in which the product is sparingly soluble but the pinacol is soluble (e.g., hexanes).[5] This allows the pinacol to be washed away, leaving the purified solid product.
Q4: Are there any chemical methods to facilitate the removal of pinacol?
A4: Yes, several chemical strategies can be employed:
-
Transesterification with Diethanolamine (DEA): Reacting the crude product with diethanolamine in a solvent like ether can lead to the precipitation of an insoluble alkyl-B(DEA) zwitterion.[2][9][13] This precipitate can be filtered off and the desired boronic acid can be regenerated by hydrolysis with aqueous acid.[2][9][14]
-
Conversion to a Trifluoroborate Salt (BF3K): Treatment with potassium hydrogen fluoride (KHF2) converts the pinacol boronate into a more crystalline and stable trifluoroborate salt, which can be purified by crystallization.[2][15]
-
Oxidative Cleavage: If the free boronic acid is the desired final product, the pinacol ester can be cleaved using sodium periodate (NaIO4).[2][9][10] This method destroys the pinacol byproduct.
Troubleshooting Guides
Issue 1: Low Recovery After Silica Gel Chromatography
| Symptom | Possible Cause | Suggested Solution |
| The product spot streaks or remains at the baseline on the TLC plate. | Over-adsorption of the boronic ester to the Lewis basic sites on the silica gel.[1][12] | Use boric acid-impregnated silica gel for both TLC and column chromatography to reduce over-adsorption.[1][11][12] |
| The product elutes with all impurities when using a strong solvent. | The boronic ester is strongly adsorbed and requires a highly polar eluent for elution, which also elutes impurities.[2][4] | 1. Try a less polar solvent system on boric acid-impregnated silica. 2. Consider using neutral alumina as the stationary phase.[3] 3. If possible, attempt crystallization or trituration of the crude material before chromatography.[2][5] |
| The purified fractions still contain pinacol. | Pinacol and the boronic ester have similar polarities and co-elute. | 1. Try a different solvent system to improve separation. 2. If the product is sufficiently pure for the next step, consider carrying it forward without complete removal of pinacol.[4] 3. Employ a chemical conversion method like transesterification with diethanolamine to separate the boronic species from pinacol before the final purification.[2][9] |
Issue 2: Difficulty Removing Pinacol from an Oily Product
| Symptom | Possible Cause | Suggested Solution |
| The product is an oil, and crystallization is not an option. | Pinacol is also an oil and is difficult to separate by physical means. | 1. Liquid-Liquid Extraction: If there is a significant difference in polarity, perform a liquid-liquid extraction.[6][7] 2. High Vacuum Distillation: If the product is thermally stable and has a different boiling point than pinacol, distillation under high vacuum may be effective.[16] 3. Chemical Conversion: Convert the boronic ester to a solid derivative (e.g., a DEA boronate or a trifluoroborate salt) that can be filtered and then converted back to the desired boronic acid.[2][9][13][15] |
Experimental Protocols
Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from a method described for improving the chromatographic purification of pinacol boronic esters.[1]
Materials:
-
Silica gel for flash chromatography
-
Boric acid
-
Methanol
-
Ethanol
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol.
-
Create a slurry of the silica gel in the 5% boric acid/methanol solution.
-
Gently shake or stir the slurry for 1 hour.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with ethanol.
-
Dry the silica gel in a vacuum oven at 60°C for 1.5 hours or until completely dry.
-
The boric acid-impregnated silica gel is now ready for use in column chromatography.
Transesterification with Diethanolamine (DEA)
This procedure provides a method to separate the boronic ester from pinacol by converting it to a solid diethanolamine boronate.[9][13]
Materials:
-
Crude pinacolyl boronic ester
-
Diethyl ether (or other suitable non-polar solvent)
-
Diethanolamine (DEA)
-
Filtration apparatus
-
0.1 M HCl (for regeneration of boronic acid, if desired)
Procedure:
-
Dissolve the crude pinacolyl boronic ester in diethyl ether.
-
Add diethanolamine (approximately 1.1 equivalents) to the solution.
-
Stir the mixture at room temperature. A white precipitate of the diethanolamine boronate should form within minutes.
-
Continue stirring for about 30 minutes to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Wash the filtered solid with fresh diethyl ether to remove any remaining pinacol and other impurities.
-
Dry the solid to obtain the purified diethanolamine boronate.
-
Optional: To regenerate the boronic acid, the DEA boronate can be hydrolyzed with an aqueous acid solution (e.g., 0.1 M HCl).[9][14]
Visualizations
Caption: Purification workflow for boronic esters.
Caption: Troubleshooting low chromatography recovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
preventing protodeboronation of 2-(naphthalen-2-yl) boronic acid pinacol ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 2-(naphthalen-2-yl) boronic acid pinacol ester during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Issue: Significant Formation of Naphthalene Byproduct
Symptom: Analysis of the reaction mixture (e.g., by GC-MS or LC-MS) shows a significant peak corresponding to naphthalene, indicating a high level of protodeboronation of the 2-(naphthalen-2-yl) boronic acid pinacol ester. This leads to a reduced yield of the desired coupled product.
Possible Causes and Recommended Actions:
| Cause | Recommended Action |
| Inappropriate Base Selection | Strong bases can accelerate the rate of protodeboronation.[1][2] Switch to a weaker, non-hydroxide base. Mild bases are often sufficient to facilitate the Suzuki coupling while minimizing the undesired side reaction.[1] Recommended: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). Avoid: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). |
| Presence of Water | Water can act as a proton source for protodeboronation, even with pinacol esters, which can hydrolyze to the more susceptible boronic acid.[1] Ensure anhydrous conditions by using anhydrous solvents and thoroughly drying all glassware. Consider adding activated molecular sieves (4Å) to the reaction mixture. While some Suzuki reactions require a small amount of water to dissolve the base, excessive amounts promote this side reaction.[1] |
| High Reaction Temperature | Elevated temperatures can increase the rate of the protodeboronation side reaction relative to the desired Suzuki coupling. Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point could be 60-80 °C. If the reaction is sluggish at lower temperatures, consider a more active catalyst/ligand system rather than increasing the heat. |
| Inefficient Catalytic System | If the Suzuki coupling is slow, the boronic ester is exposed to potentially degrading conditions for longer, increasing the likelihood of protodeboronation.[3] Optimize the catalyst and ligands. Increase the catalyst loading to accelerate the productive reaction rate. Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) known to promote efficient cross-coupling.[4][5] |
| Prolonged Reaction Time | The longer the boronic ester is subjected to basic, heated conditions, the more protodeboronation can occur. Monitor the reaction progress closely using TLC, GC-MS, or LC-MS. Work up the reaction as soon as it reaches completion to minimize the degradation of the remaining boronic ester. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboron compound, such as 2-(naphthalen-2-yl) boronic acid pinacol ester, is cleaved and replaced with a carbon-hydrogen bond.[3] In this specific case, it results in the formation of naphthalene as a byproduct instead of your desired coupled product, thereby reducing the reaction yield.[1]
Q2: I'm using a pinacol ester, which is supposed to be stable. Why am I still observing protodeboronation?
A2: While pinacol esters are significantly more stable than their corresponding boronic acids, they are not immune to protodeboronation, especially under harsh conditions. The pinacol group protects the boron center, but hydrolysis can still occur, particularly in the presence of water and a base, to generate the more reactive boronic acid in situ. This free boronic acid is much more susceptible to protodeboronation.
Q3: Can the choice of solvent influence the extent of protodeboronation?
A3: Yes, the solvent can have a significant impact. Protic solvents, especially in combination with a strong base, can act as a proton source and promote protodeboronation.[1] Aprotic solvents like dioxane, THF, or toluene are generally preferred for Suzuki-Miyaura reactions to minimize this side reaction.[6] The purity of the solvent is also crucial, as contaminants can sometimes inhibit the desired reaction and favor decomposition pathways.[7][8]
Q4: Are there alternative reagents to 2-(naphthalen-2-yl) boronic acid pinacol ester that are more resistant to protodeboronation?
A4: Yes, other boronic acid derivatives have been developed to be more stable. MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates are often more robust and can act as "slow-release" sources of the boronic acid.[6] This strategy maintains a low concentration of the active boronic acid in the reaction mixture, which can minimize the rate of protodeboronation.
Q5: How can I effectively monitor the progress of my reaction to avoid excessive protodeboronation?
A5: Regular monitoring of the reaction is crucial. Thin-layer chromatography (TLC) can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are highly effective. These techniques allow you to quantify the ratio of your desired product to the naphthalene byproduct, helping you to determine the optimal reaction time to maximize your yield before significant protodeboronation occurs.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki-Miyaura coupling reactions, which can be correlated with the extent of protodeboronation.
Table 1: Effect of Different Bases on the Yield of 2-Phenylnaphthalene
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 98 |
| 2 | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 3 | K₃PO₄ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 4 | NaOH | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 5 | KOH | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 6 | NaOAc | Toluene/EtOH/H₂O | 80 | 12 | 75 |
| 7 | TEA | Toluene/EtOH/H₂O | 80 | 12 | 60 |
Reaction conditions: 2-bromonaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd catalyst. Data is representative and compiled from typical results in the literature for similar systems.[9]
Table 2: Influence of Solvent on the Yield of 2-Phenylnaphthalene
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | THF | K₂CO₃ | Reflux | 6 | >95 |
| 2 | Dioxane | K₂CO₃ | Reflux | 6 | 85 |
| 3 | Toluene | K₂CO₃ | Reflux | 6 | 70 |
| 4 | DMF | K₂CO₃ | Reflux | 6 | 65 |
| 5 | Acetonitrile | K₂CO₃ | Reflux | 6 | 50 |
Reaction conditions: 2-bromonaphthalene, phenylboronic acid, Pd/C catalyst. Data is adapted from studies on the impact of solvents in Suzuki-Miyaura cross-coupling reactions.[7][8]
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of 2-(Naphthalen-2-yl) Boronic Acid Pinacol Ester with an Aryl Bromide to Minimize Protodeboronation
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-(naphthalen-2-yl) boronic acid pinacol ester with an aryl bromide, incorporating best practices to minimize the formation of naphthalene.
Materials:
-
2-(Naphthalen-2-yl) boronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), 2-(naphthalen-2-yl) boronic acid pinacol ester (1.2 equiv), the anhydrous base (e.g., K₃PO₄, 2.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Degassing: Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Caption: Pathways for protodeboronation of 2-(naphthalen-2-yl) boronic acid pinacol ester.
Caption: A step-by-step workflow for troubleshooting protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 9. researchgate.net [researchgate.net]
optimizing Suzuki reaction yield with 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Low yields or failed reactions are common challenges in organic synthesis. This guide addresses specific issues you might encounter when using 2-naphthylboronic acid pinacol ester.
Problem 1: Low to No Product Formation
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Ensure your palladium source and ligand are active.
-
Recommendation: For sterically demanding substrates like the naphthyl group, standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] Consider using more robust catalyst systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[1]
-
-
Inappropriate Base: The base is crucial for activating the boronic ester.
-
Recommendation: A moderately strong base is typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices.[1] For particularly stubborn couplings, a stronger base like potassium tert-butoxide (KOtBu) might be necessary. Avoid overly strong bases like NaOH or KOH if your substrate has base-labile functional groups.[1]
-
-
Poor Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species.
-
Oxygen Contamination: Oxygen can deactivate the palladium catalyst and lead to unwanted side reactions.
-
Recommendation: Thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1]
-
Problem 2: Significant Protodeboronation (Loss of Boronic Ester)
Possible Causes & Solutions:
-
Presence of Water: Water is the primary proton source for protodeboronation, where the boronic ester group is replaced by a hydrogen atom.
-
Recommendation: Use anhydrous solvents and reagents. While a small amount of water can sometimes be beneficial for the catalytic cycle, excess water will promote this side reaction.
-
-
Base Strength: Strong bases can accelerate the rate of protodeboronation.
-
Recommendation: Switch to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Problem 3: Formation of Homocoupling Byproducts
Possible Causes & Solutions:
-
Oxygen in the Reaction Mixture: The presence of oxygen can promote the unwanted coupling of two boronic ester molecules.
-
Recommendation: Rigorous degassing of the reaction mixture is critical.[1]
-
-
Catalyst System: Some palladium catalysts are more prone to promoting homocoupling.
-
Recommendation: If homocoupling is a persistent issue, consider screening different palladium precatalysts and ligands.
-
Frequently Asked Questions (FAQs)
Q1: Is this compound more or less reactive than the corresponding boronic acid?
A1: Generally, boronic acids are more reactive and can lead to faster reaction times in Suzuki couplings.[3][4] However, they are also less stable and more prone to decomposition and side reactions like protodeboronation.[4][5] The pinacol ester offers significantly enhanced stability, making it easier to handle, purify, and store, which often leads to more reproducible results and higher isolated yields in complex syntheses.[5][6]
Q2: Does the pinacol ester participate directly in the catalytic cycle?
A2: The exact mechanism is debated and can depend on the reaction conditions. It is widely believed that the pinacol ester undergoes hydrolysis to the corresponding boronic acid in situ, which then participates in the transmetalation step.[7] However, some studies suggest that boronic esters can, in some cases, directly transmetalate, albeit at a slower rate than the boronic acid. The steric bulk of the pinacol group can hinder the formation of the necessary intermediate with the palladium center.[8]
Q3: What is the optimal temperature for the reaction?
A3: The optimal temperature depends on the specific substrates, catalyst, and solvent used. Typically, reactions are heated to between 80-110 °C.[1] If the reaction is sluggish, increasing the temperature may improve the yield, but be mindful that higher temperatures can also promote side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting materials and the formation of the product.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl boronic esters with aryl halides, providing a starting point for optimization. Yields are highly substrate-dependent.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Aryl Halide | Yield (%) | Notes |
| Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6) | Dioxane/H₂O (2:1) | 100 | 2,6-dichloropyridine | 74 | Effective for heteroaryl chlorides.[9] |
| Pd(OAc)₂ (1-5) | SPhos (2-10) | K₃PO₄ (2-3) | Toluene | 80-110 | Aryl Bromide | >95 | Good for base-sensitive substrates.[1] |
| Pd/C (5) | - | NaOH (1.5) | THF/H₂O (1:1) | Reflux | 2-bromonaphthalene | High | Heterogeneous catalyst, good for naphthalene substrates.[10] |
| Pd₂(dba)₃ (3) | PCy₃·HBF₄ (12) | Na₂CO₃ (4.5) | Dioxane | 120 | Aryl Bromide | Variable | High temperature conditions.[11] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 1-bromo-2-fluorobenzene | Variable | Common conditions, may require optimization.[12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for your specific substrates and reaction scale.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, 2-naphthylboronic acid pinacol ester, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent via cannula or syringe.
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Seal the flask and place it in a preheated oil bath.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Naphthalene-2-boronic Acid Pinacol Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing naphthalene-2-boronic acid pinacol ester in their experiments. The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is naphthalene-2-boronic acid pinacol ester and what are its primary applications?
A1: Naphthalene-2-boronic acid pinacol ester (N-Bpin) is an organoboron compound featuring a naphthalene core attached to a boronic acid protected as a pinacol ester.[1] Its primary application is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The pinacol ester group enhances the compound's stability and ease of handling compared to the corresponding free boronic acid.[3]
Q2: How stable is naphthalene-2-boronic acid pinacol ester?
A2: Pinacol esters, in general, are significantly more stable than their corresponding boronic acids, making them easier to handle, purify, and store.[4] They are less susceptible to decomposition pathways like protodeboronation and oxidation.[4] However, they are not entirely immune to these side reactions, especially under harsh reaction conditions such as high temperatures or the presence of strong bases and water, which can lead to hydrolysis to the more reactive boronic acid.[5]
Q3: What are the most common side reactions observed when using naphthalene-2-boronic acid pinacol ester?
A3: The most common side reactions are protodeboronation and hydrolysis. A less common, but possible, side reaction is the formation of boroxines, which are cyclic anhydrides of boronic acids. These side reactions can reduce the yield of the desired product by consuming the starting material.
Q4: Can I use naphthalene-2-boronic acid pinacol ester directly in a Suzuki-Miyaura coupling, or does it need to be hydrolyzed first?
A4: Naphthalene-2-boronic acid pinacol ester can often be used directly in Suzuki-Miyaura coupling reactions without prior hydrolysis.[6] The reaction conditions, particularly the presence of a base and water, can facilitate the in-situ formation of the active boronic acid or a related boronate species required for the catalytic cycle. However, the efficiency of this process can be influenced by the specific reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
Low or no yield in a Suzuki-Miyaura coupling reaction can be attributed to several factors, often related to side reactions of the boronic ester or issues with the catalytic system.
Potential Cause 1: Protodeboronation
Protodeboronation is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom, leading to the formation of naphthalene as a byproduct. This is a major pathway for the loss of starting material.
-
Troubleshooting Steps:
-
Optimize the Base: Strong bases can accelerate protodeboronation. Switch to a milder base. Weaker inorganic bases often provide better yields by minimizing this side reaction.[7]
-
Ensure Anhydrous Conditions: Water can be a proton source for protodeboronation. Use anhydrous solvents and thoroughly dry all glassware.[8]
-
Lower the Reaction Temperature: Higher temperatures can favor protodeboronation. Attempt the reaction at the lowest temperature that allows for efficient catalytic activity (e.g., 60-80 °C).[8]
-
Improve Catalyst Efficiency: A slow coupling reaction exposes the boronic ester to potentially degrading conditions for a longer period. Consider increasing the catalyst loading or using more active phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the desired reaction.[8]
-
Illustrative Data: Effect of Base on Product Yield
The following table, adapted from a study on a similar heterocyclic system, demonstrates how the choice of base can significantly impact the yield, likely by mitigating protodeboronation.
| Base | Relative Yield (%) |
| CsF | 92 |
| K₃PO₄ | 72 |
| K₂CO₃ | 65 |
| Na₂CO₃ | 60 |
| Et₃N | 45 |
| Data adapted from a study on a comparable heterocyclic system, highlighting the trend of milder inorganic bases providing superior yields.[7] |
Potential Cause 2: Hydrolysis of the Pinacol Ester
While more stable than the free boronic acid, the pinacol ester can hydrolyze, especially in the presence of water and base. The resulting naphthalene-2-boronic acid is more prone to protodeboronation.[5]
-
Troubleshooting Steps:
-
Minimize Water Content: Use anhydrous solvents and reagents to the extent possible for the specific Suzuki protocol.
-
Control pH: The rate of hydrolysis is pH-dependent. While basic conditions are necessary for the Suzuki coupling, excessively high pH can accelerate hydrolysis.[9]
-
Reaction Time: Prolonged reaction times can lead to increased hydrolysis. Monitor the reaction progress and work it up promptly upon completion.
-
Potential Cause 3: Inactive Catalyst
The palladium catalyst can deactivate through various pathways, leading to a stalled reaction.
-
Troubleshooting Steps:
-
Use a Pre-catalyst: Employ a stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.
-
Ensure Proper Ligand: The choice of phosphine ligand is critical. Electron-rich and bulky ligands often improve catalyst stability and activity.
-
Degas Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst. Thoroughly degas all solvents before use.
-
Issue 2: Formation of Homocoupled Byproduct (Binaphthyl)
The formation of a binaphthyl byproduct results from the coupling of two molecules of the naphthalene-2-boronic acid pinacol ester.
-
Potential Cause: This side reaction is often promoted by the presence of oxygen, which can lead to oxidative homocoupling.
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure the reaction mixture and solvents are rigorously deoxygenated by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Use of an Active Catalyst: An efficient catalyst that promotes the desired cross-coupling reaction at a faster rate than homocoupling can minimize this side reaction.
-
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura coupling reaction using naphthalene-2-boronic acid pinacol ester, designed to minimize common side reactions. This protocol should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv.)
-
Naphthalene-2-boronic acid pinacol ester (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Boronic Ester Addition: Add the naphthalene-2-boronic acid pinacol ester to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Competing reaction pathways for naphthalene-2-boronic acid pinacol ester.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions with N-Bpin.
References
- 1. Naphthalene-2-boronic Acid Pinacol Ester [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
Technical Support Center: 2-Naphthyl Boronic Acid Pinacol Ester
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting for experiments involving 2-naphthyl boronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-naphthyl boronic acid pinacol ester?
A1: To ensure the longevity and reactivity of 2-naphthyl boronic acid pinacol ester, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container must be tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, refrigeration is recommended.
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathway for 2-naphthyl boronic acid pinacol ester is hydrolysis.[3] This occurs when the pinacol ester reacts with water, cleaving the boronic ester bond to form 2-naphthyl boronic acid and pinacol. This process can be accelerated by acidic or basic conditions. Another potential issue, particularly in cross-coupling reactions, is protodeboronation, where the carbon-boron bond is cleaved.
Q3: Is 2-naphthyl boronic acid pinacol ester sensitive to air?
A3: While the primary sensitivity is to moisture, exposure to air can also be a concern, as oxidation of the carbon-boron bond can occur over time. It is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for sensitive reactions.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: Standard laboratory PPE should be worn, including safety goggles, a lab coat, and chemical-resistant gloves.[2][4] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4]
Q5: How does the stability of 2-naphthyl boronic acid pinacol ester vary in different solvents?
A5: The stability in organic solvents is highly dependent on the water content of the solvent. In anhydrous aprotic solvents such as THF, dioxane, and toluene, the compound is generally stable. However, in protic solvents or aprotic solvents with residual moisture, hydrolysis can occur.
Troubleshooting Guide
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
| Potential Cause | Troubleshooting Step |
| Degradation of the Boronic Ester | Ensure the 2-naphthyl boronic acid pinacol ester has been stored properly and is not hydrolyzed. Consider running a quick NMR or LC-MS to check the integrity of the starting material. |
| Insufficiently Anhydrous Conditions | Use freshly dried solvents and reagents. Flame-dry glassware before use and conduct the reaction under a positive pressure of an inert gas like argon or nitrogen. |
| Ineffective Base | The choice of base is crucial. Weaker bases may not be sufficient to facilitate transmetalation. Consider screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and dry. |
| Catalyst Inactivity | The palladium catalyst may be deactivated. Use a fresh source of the palladium catalyst and ligand. Consider using a pre-catalyst that is more air-stable. |
| Incorrect Solvent System | The solvent system can significantly impact the reaction. A mixture of a non-polar solvent (like toluene or dioxane) and a polar aprotic solvent or water is often effective. A screening of different solvent systems may be necessary. |
| Protodeboronation Side Reaction | This can be a significant side reaction, especially with electron-rich boronic esters or under harsh reaction conditions. Try using milder reaction conditions (lower temperature, different base) or a different palladium catalyst/ligand system. |
Issue 2: Inconsistent Results or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Variable Quality of Starting Material | Hydrolysis of the boronic ester can occur during storage. Always use a fresh, high-purity batch of 2-naphthyl boronic acid pinacol ester. |
| Atmospheric Contamination | Ensure a consistent and reliable inert atmosphere is maintained throughout the reaction setup and duration. Even small leaks can introduce moisture and oxygen, leading to variable results. |
| Inconsistent Reagent Dispensing | For small-scale reactions, inaccuracies in measuring the catalyst, ligand, or base can lead to significant variations. Prepare stock solutions of catalysts and ligands where appropriate. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Boronic Acid Impurities | The hydrolyzed boronic acid can complicate purification. A mild aqueous wash during workup can sometimes help remove the more polar boronic acid. |
| Co-elution with Pinacol | Pinacol, a byproduct of hydrolysis, can sometimes co-elute with the desired product. Adjusting the polarity of the eluent system in column chromatography can help improve separation. |
| Homocoupling of the Boronic Ester | This can occur as a side reaction. Optimizing the stoichiometry of the reactants and the reaction conditions (catalyst, ligand, temperature) can minimize this. |
Data Presentation
Qualitative Stability of 2-Naphthyl Boronic Acid Pinacol Ester
| Condition | Temperature | Expected Stability | Notes |
| Storage (Solid) | Room Temperature | Moderate | Stable for shorter periods if kept in a tightly sealed container away from light and moisture. |
| 2-8 °C | High | Recommended for long-term storage to minimize hydrolysis. | |
| In Anhydrous Aprotic Solvents (e.g., THF, Toluene) | Room Temperature | High | Generally stable, assuming the solvent is truly anhydrous. |
| In Protic Solvents (e.g., Ethanol, Water) | Room Temperature | Low | Hydrolysis is likely to occur. |
| Reaction Conditions (Basic) | Elevated Temperature | Moderate to Low | The base promotes the necessary hydrolysis for the Suzuki reaction, so the ester is consumed. However, prolonged exposure can lead to degradation. |
| Reaction Conditions (Acidic) | Room Temperature | Low | Acid-catalyzed hydrolysis can be a significant degradation pathway. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Naphthyl boronic acid pinacol ester
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene/Water 4:1, or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), 2-naphthyl boronic acid pinacol ester (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Add the anhydrous solvent (5-10 mL).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: The hydrolysis pathway of 2-naphthyl boronic acid pinacol ester.
References
Technical Support Center: 2-(Naphthalen-2-yl) Boronic Acid Pinacol Ester in Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(naphthalen-2-yl) boronic acid pinacol ester in their experiments. The focus is on the impact of water on these reactions, particularly the widely used Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Is the presence of water necessary for Suzuki-Miyaura reactions with 2-(naphthalen-2-yl) boronic acid pinacol ester?
A1: Not strictly necessary, but often beneficial. Water can facilitate the hydrolysis of the pinacol ester to the corresponding boronic acid, which is often more reactive in the catalytic cycle.[1] However, successful couplings can also be achieved under anhydrous conditions, which may be preferable to avoid certain side reactions.[2][3]
Q2: How does water affect the stability of 2-(naphthalen-2-yl) boronic acid pinacol ester?
A2: 2-(Naphthalen-2-yl) boronic acid pinacol ester, like other boronic acid pinacol esters, is susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions.[4][5] This hydrolysis converts the ester back to the naphthalen-2-yl boronic acid and pinacol. While this can be advantageous for the reaction, it can also lead to degradation of the starting material if not properly controlled. The rate of hydrolysis is influenced by pH, temperature, and the co-solvent used.[5]
Q3: What are the potential side reactions related to water when using 2-(naphthalen-2-yl) boronic acid pinacol ester?
A3: The primary side reaction of concern is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is more likely to occur with the hydrolyzed boronic acid in the presence of water (as a proton source) and a base.[2][6] Another potential side reaction is the homocoupling of the boronic acid to form binaphthyl, which can be promoted by the presence of oxygen.[6]
Q4: Can the transmetalation step in the Suzuki-Miyaura reaction occur directly from the pinacol ester without prior hydrolysis?
A4: Yes, studies have shown that the transmetalation step can proceed directly from the boronic ester.[7][8] The rate of this direct transmetalation versus the hydrolysis pathway can be influenced by the specific reaction conditions, including the choice of ligand, base, and solvent system.[7]
Q5: When should I consider using anhydrous conditions for my reaction?
A5: Anhydrous conditions should be considered when you observe significant protodeboronation or other water-related side products, or when working with substrates that are sensitive to water.[2][9] Using a milder, non-aqueous base in an anhydrous solvent can help to minimize these issues.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Hydrolysis of the Pinacol Ester: The reaction may be too slow if the active boronic acid is not being generated efficiently. 2. Protodeboronation of the Boronic Acid: Excess water and/or a strong base can lead to the degradation of the active coupling partner.[2] 3. Catalyst Inactivity: The palladium catalyst may be deactivated. | 1. Optimize Water Content: If using a biphasic system (e.g., Toluene/Water or Dioxane/Water), try varying the ratio of the organic solvent to water. A small amount of water is often optimal. 2. Switch to a Milder Base: Consider using a weaker base such as K₂CO₃ or KF instead of stronger bases like NaOH or K₃PO₄.[10] 3. Use Anhydrous Conditions: If protodeboronation is suspected, switch to a completely anhydrous solvent and a non-aqueous base. 4. Degas Solvents Thoroughly: Ensure all solvents are properly degassed to prevent catalyst oxidation. |
| Presence of Significant Side Products (e.g., Naphthalene) | 1. Protodeboronation: The boronic acid is being cleaved and replaced by a proton from water.[2] | 1. Reduce Water Content or Switch to Anhydrous Conditions: This is the most direct way to minimize the proton source. 2. Use a Milder Base: Strong bases can accelerate protodeboronation.[2] 3. Protect the Boronic Acid: In some cases, using more robust boronic esters or trifluoroborate salts can mitigate this issue. |
| Formation of Binaphthyl Homocoupling Product | 1. Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid.[6] 2. Use of a Pd(II) Precatalyst without Proper Reduction: This can lead to side reactions before the catalytic cycle begins. | 1. Ensure Rigorous Inert Atmosphere: Properly degas all solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 2. Use a Pd(0) Catalyst or an Efficient Precatalyst System: Ensure your catalyst is in the active Pd(0) state for the cross-coupling. |
| Inconsistent Reaction Results | 1. Variable Water Content in Solvents or Reagents: "Anhydrous" solvents can absorb atmospheric moisture. 2. Base Quality: The purity and hydration state of the base can affect its activity. | 1. Use Freshly Dried Solvents: Distill solvents from an appropriate drying agent before use. 2. Dry the Base: If using anhydrous conditions, ensure the base is thoroughly dried before use. |
Data Presentation
Table 1: General Impact of Water on Suzuki-Miyaura Coupling Yield with Aryl Boronic Acid Pinacol Esters
Disclaimer: The following data is illustrative and based on general findings for aryl boronic acid pinacol esters. Specific quantitative results for 2-(naphthalen-2-yl) boronic acid pinacol ester may vary and should be determined empirically.
| Solvent System | Water Content (% v/v) | Typical Yield (%) | Key Observations | Reference |
| THF | 0 | Moderate to Good | Anhydrous conditions can work well but may be slower. | [3] |
| THF / Water | 10 | Good to Excellent | A small amount of water often accelerates the reaction. | [2] |
| THF / Water | 50 | Variable | Higher water content can lead to decreased yield due to side reactions. | [2] |
| Dioxane / Water | 10 | Good to Excellent | A common and effective solvent system for Suzuki couplings. | |
| Toluene / Water | 10 | Good | Biphasic system, requires vigorous stirring. | [2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling in an Aqueous/Organic Solvent System
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl halide with 2-(naphthalen-2-yl) boronic acid pinacol ester using a biphasic solvent system.
Materials:
-
2-(Naphthalen-2-yl) boronic acid pinacol ester
-
Aryl halide (e.g., 2-bromonaphthalene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst/ligand system like Pd₂(dba)₃/SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Degassed solvent (e.g., Toluene, Dioxane, or THF)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), 2-(naphthalen-2-yl) boronic acid pinacol ester (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed organic solvent and degassed water via syringe. A common ratio is 4:1 or 5:1 organic solvent to water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Hydrolysis of 2-(Naphthalen-2-yl) Boronic Acid Pinacol Ester to the Boronic Acid
This protocol describes a general method for the hydrolysis of the pinacol ester to the corresponding boronic acid.
Materials:
-
2-(Naphthalen-2-yl) boronic acid pinacol ester
-
Methanol
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the 2-(naphthalen-2-yl) boronic acid pinacol ester in methanol.
-
Silica Addition: Add silica gel to the solution.
-
Stirring: Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the mixture to remove the silica gel.
-
Solvent Removal: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure naphthalen-2-yl boronic acid.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle with the role of water.
Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.
References
- 1. orgsyn.org [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with Naphthalene-2-boronic Acid Pinacol Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during chemical reactions involving naphthalene-2-boronic acid pinacol ester.
Troubleshooting Guide
Low yields or stalled reactions in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common frustrations that can often be traced back to catalyst poisoning. This guide provides a systematic approach to identifying and resolving these issues.
Question 1: My Suzuki-Miyaura reaction with naphthalene-2-boronic acid pinacol ester is showing low to no conversion. What are the primary causes related to catalyst poisoning?
Answer:
Low conversion is a frequent problem that can stem from several sources of catalyst deactivation. The primary suspects are impurities in your reagents or solvents that act as poisons for the palladium catalyst.
Potential Poisons and Their Sources:
-
Sulfur Compounds: Elemental sulfur and sulfur-containing compounds are notorious poisons for palladium catalysts. These can be present as impurities in starting materials or reagents.
-
Solvent Contaminants: Traces of precursors or degradation products in solvents can significantly inhibit the catalyst. For instance, in THF, contaminants like 2,3-dihydrofuran and maleic anhydride have been shown to be potent poisons.
-
Oxygen: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species, which can also promote the unwanted homocoupling of the boronic ester.
-
Halides: While a halide is a reactant (the aryl halide), excess halide ions, particularly iodide, can sometimes act as catalyst inhibitors by strongly coordinating to the palladium center.
-
Other Nucleophiles and Coordinating Species: Impurities containing nitrogen heterocycles, cyanides, or phosphines (other than your intended ligand) can compete for coordination to the palladium, thereby inhibiting the catalytic cycle.
Troubleshooting Steps:
-
Reagent Purity Check:
-
Use high-purity naphthalene-2-boronic acid pinacol ester and aryl halide. If the purity is questionable, consider purification. For the boronic ester, this can be challenging via standard silica gel chromatography due to potential decomposition. A method using boric acid-impregnated silica gel has been shown to be effective in preventing over-adsorption and degradation of pinacol boronic esters.
-
Ensure the base used is of high purity and anhydrous, as water content can affect the reaction.
-
-
Solvent Quality Control:
-
Use freshly distilled or high-purity, inhibitor-free solvents.
-
Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This is a critical step to prevent catalyst oxidation.
-
-
Catalyst and Ligand Integrity:
-
Use a fresh batch of palladium catalyst and ligand. Some palladium sources, especially Pd(0) complexes, can degrade over time.
-
Consider using more robust, air-stable palladium precatalysts, such as Buchwald's G3 or G4 palladacycles, which are designed for the efficient in-situ generation of the active Pd(0) species.
-
Question 2: I observe the formation of a black precipitate in my reaction mixture. What does this indicate and how can I prevent it?
Answer:
The formation of a black precipitate is a strong indication of palladium black formation. This occurs when the palladium catalyst agglomerates into inactive nanoparticles, effectively removing it from the catalytic cycle.
Causes of Palladium Black Formation:
-
High Temperatures: Excessive heat can promote catalyst decomposition and aggregation.
-
Inefficient Ligand: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. If the ligand is not effective or is degrading, the palladium will precipitate.
-
High Catalyst Loading: While counterintuitive, sometimes very high catalyst concentrations can lead to aggregation.
Preventative Measures:
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These are known to stabilize the palladium center and promote efficient catalytic turnover.
-
Use a Pre-formed Catalyst: Using a well-defined palladium precatalyst can often give more reproducible results than generating the active catalyst in situ from a palladium salt and a separate ligand.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of when using naphthalene-2-boronic acid pinacol ester?
A1: The most common and potent poisons for palladium catalysts used in Suzuki-Miyaura couplings are sulfur compounds and certain solvent impurities. Even at parts-per-million (ppm) levels, these can significantly reduce or completely halt the reaction. Oxygen is also a major deactivating agent.
Q2: How can I detect the presence of catalyst poisons in my starting materials?
A2: Detecting low levels of catalyst poisons can be challenging without specialized analytical techniques. However, if you consistently experience low yields despite carefully controlling other reaction parameters, the presence of an unknown poison is a likely culprit. A practical approach is to test a new batch of reagents (starting materials, solvents, and base) to see if the problem persists. In an industrial setting, techniques like gas chromatography-mass spectrometry (GC-MS) or inductively coupled plasma mass spectrometry (ICP-MS) might be used to analyze for specific contaminants.
Q3: Can the naphthalene-2-boronic acid pinacol ester itself be a source of problems?
A3: Yes. While pinacol esters are generally more stable than their corresponding boronic acids, they can still be problematic. Boronic esters can undergo protodeboronation (replacement of the boronic ester group with a hydrogen atom), especially in the presence of moisture and certain bases. This side reaction consumes your starting material. If you suspect this is an issue, ensure your reaction is conducted under strictly anhydrous conditions and consider screening different bases.
Q4: Are there any specific ligands that are recommended for Suzuki-Miyaura reactions with naphthalene derivatives to mitigate catalyst poisoning?
A4: Yes, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, and other Buchwald ligands) is often beneficial. These ligands can stabilize the active palladium species, promote the desired catalytic cycle, and may be more resistant to displacement by certain poisons compared to less bulky ligands like triphenylphosphine.
Q5: If I suspect sulfur poisoning, what can I do?
A5: If you suspect sulfur contamination, the best course of action is to use starting materials and reagents from a source known to be sulfur-free. In some cases, pre-treating the starting materials or the reaction mixture with a scavenger, such as a copper-based reagent, has been reported to be effective, though this adds complexity to the procedure.
Data Presentation
The following table summarizes the quantitative impact of certain solvent contaminants on the conversion of a Suzuki-Miyaura reaction between 2-bromonaphthalene and phenylboronic acid, which serves as a model for reactions involving the naphthalene scaffold.
| Solvent | Contaminant (Concentration) | Conversion after 6h (%) |
| THF | None | ~100% |
| THF | 2,3-dihydrofuran (~3000 ppm) | ~15% |
| THF | Maleic anhydride (~3000 ppm) | ~15% |
| THF | Furfural (~3000 ppm) | ~80-85% |
| THF | Furan (~3000 ppm) | ~80-85% |
| Data adapted from a study on the Suzuki-Miyaura cross-coupling of 2-bromonaphthalene and phenylboronic acid catalyzed by Pd/C. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Naphthalene-2-boronic Acid Pinacol Ester
This protocol outlines a standard procedure for the coupling reaction, emphasizing the steps crucial for avoiding catalyst deactivation.
-
Vessel Preparation: An oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar is used.
-
Reagent Addition: The aryl halide (1.0 equiv.), naphthalene-2-boronic acid pinacol ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.) are added to the flask.
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is exchanged with an inert gas (argon or nitrogen) by evacuating and backfilling three to five times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, the palladium precatalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or a pre-formed catalyst like SPhos Pd G3, 0.5–2 mol%) is added.
-
Solvent Addition: Degassed solvent (e.g., a mixture of dioxane and water, 10:1) is added via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: The mixture is heated to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Protocol 2: Purification of Naphthalene-2-boronic Acid Pinacol Ester using Boric Acid-Impregnated Silica Gel
This protocol is useful if you suspect the purity of your boronic ester is the issue.
-
Preparation of Boric Acid-Impregnated Silica: Slurry silica gel in a solution of boric acid in a polar solvent (e.g., methanol). The solvent is then removed under reduced pressure to yield the treated silica.
-
Column Chromatography: Pack a column with the boric acid-impregnated silica gel.
-
Purification: The crude naphthalene-2-boronic acid pinacol ester is loaded onto the column and eluted with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The boric acid in the silica gel helps to suppress the over-adsorption and potential decomposition of the boronic ester on the stationary phase.
Visualizations
Caption: A workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Caption: Common pathways for palladium catalyst deactivation and poisoning.
Validation & Comparative
A Comparative Guide for Researchers: 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane vs. 2-Naphthaleneboronic Acid
In the realm of synthetic chemistry, particularly in the construction of carbon-carbon bonds via Suzuki-Miyaura cross-coupling, the choice of the organoboron reagent is a critical decision that influences reaction efficiency, reproducibility, and ease of handling. This guide provides an objective comparison between 2-naphthaleneboronic acid and its corresponding pinacol ester, 4,4,5,5-tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane, to assist researchers, scientists, and drug development professionals in making informed reagent selections.
The fundamental difference lies in the protection of the boronic acid moiety. The pinacol ester serves as a protected, and therefore more stable, surrogate for the boronic acid. This distinction leads to significant differences in their physical properties, stability, and application in synthesis.
Physical and Chemical Properties
The physical properties of these two compounds highlight their structural differences. 2-Naphthaleneboronic acid is a yellow crystalline powder, while its pinacol ester is typically a white to off-white solid.[1] The addition of the pinacol group significantly increases the molecular weight.
| Property | 2-Naphthaleneboronic Acid | This compound |
| Synonyms | 2-Naphthylboronic acid | Naphthalene-2-boronic acid pinacol ester |
| CAS Number | 32316-92-0[2] | 256652-04-7 |
| Molecular Formula | C₁₀H₉BO₂[2] | C₁₆H₁₉BO₂[3] |
| Molecular Weight | 171.99 g/mol [2] | 254.13 g/mol [3] |
| Appearance | Yellow crystal powder[1] | White to almost white powder/crystal[4] |
| Melting Point | 269-275 °C | 64-68 °C[4] |
| Storage | Store at 2-8 °C, under dry conditions[2] | Store at 2-8 °C |
Core Comparison: Stability, Handling, and Reactivity
The primary trade-off between boronic acids and their pinacol esters is a balance between stability and reactivity.[5]
Stability and Handling
Boronic acids are known to be susceptible to various decomposition pathways. They can undergo dehydration to form cyclic trimers known as boroxines and are prone to protodeboronation under certain conditions.[6][7] This inherent instability can complicate storage, handling, and quantitative analysis, potentially leading to inconsistent reaction outcomes.[6][7]
In contrast, pinacol esters exhibit markedly superior stability.[6][8] The bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically protects the boron atom from unwanted reactions like oxidation and hydrolysis.[8][9] This enhanced stability translates to several practical advantages:
-
Longer Shelf Life: Pinacol esters can be stored for extended periods with minimal degradation.[6]
-
Easier Handling: They are generally crystalline solids that are less sensitive to air and moisture, simplifying weighing and transfer.[5][6]
-
Simplified Purification: Their stability allows for purification via standard techniques like silica gel column chromatography, which can be challenging for many boronic acids.[7]
Reactivity in Suzuki-Miyaura Coupling
While pinacol esters offer superior stability, boronic acids are generally considered the more reactive coupling partner.[5] The Lewis acidity of the free boronic acid facilitates the crucial transmetalation step in the catalytic cycle.[5]
However, the lower reactivity of pinacol esters is often not a significant barrier. In many Suzuki-Miyaura protocols, which use aqueous basic conditions, it is believed that the pinacol ester is hydrolyzed in situ to the active boronic acid species before transmetalation occurs.[5] Direct transmetalation from the ester is also a possible pathway.[5][10] Consequently, pinacol esters are excellent coupling partners, often providing cleaner reactions and higher, more reproducible yields due to their higher purity and stability.[6]
Performance in Suzuki-Miyaura Coupling
The following table summarizes the general performance characteristics of each reagent in a typical Suzuki-Miyaura cross-coupling reaction.
| Parameter | 2-Naphthaleneboronic Acid | This compound |
| Reaction Rate | Generally faster due to higher intrinsic reactivity.[5] | May be slower; often requires heating. Rate can be dependent on in situ hydrolysis.[10] |
| Reaction Yield | Can be high, but may be compromised by reagent decomposition or impurities (boroxines).[6] | Often provides higher and more reproducible yields due to superior stability and purity.[6] |
| Side Reactions | More prone to side reactions like protodeboronation and homocoupling of the boronic acid.[6][11] | Less prone to decomposition-related side reactions, leading to a cleaner reaction profile.[6] |
| Handling | Requires careful handling to minimize exposure to air and moisture.[7] | Robust and easy to handle; suitable for high-throughput and automated workflows.[5][6] |
Experimental Workflow and Protocols
A generalized workflow for the Suzuki-Miyaura reaction is depicted below. The process involves the palladium-catalyzed coupling of an organoboron species with an aryl or vinyl halide in the presence of a base.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of an aryl bromide with either 2-naphthaleneboronic acid or its pinacol ester.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2-Naphthaleneboronic acid (1.2 mmol, 1.2 equiv, 206 mg) OR 2-Naphthaleneboronic acid pinacol ester (1.2 mmol, 1.2 equiv, 305 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, the selected boron reagent (boronic acid or pinacol ester), Pd(OAc)₂, SPhos, and K₃PO₄.[12]
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[12]
-
Solvent Addition: Add the degassed toluene and degassed water to the reaction mixture via syringe.[12]
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir the mixture vigorously. The reaction progress can be monitored by TLC or GC-MS. Typical reaction times range from 2 to 24 hours.[12]
-
Work-up: After the reaction is complete (as determined by the consumption of the aryl bromide), cool the mixture to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).[12]
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired biaryl product.[12][13]
Conclusion and Recommendations
The choice between this compound and 2-naphthaleneboronic acid is dictated by the specific requirements of the synthetic application.
Choose this compound (Pinacol Ester) when:
-
Stability is paramount: For multi-step syntheses, long-term storage, or when building a compound library.[5][6]
-
Reproducibility is critical: The high purity and stability of the ester lead to more consistent results, which is essential in drug development and process chemistry.[6]
-
Ease of handling is desired: Its solid nature and insensitivity to air and moisture make it ideal for high-throughput screening and automated synthesis platforms.[5]
Choose 2-Naphthaleneboronic Acid when:
-
Maximum reactivity is needed: For reactions where faster kinetics are required and the reagent can be used promptly.[5]
-
Harsh deprotection is undesirable: Although in situ hydrolysis is common, using the boronic acid directly avoids any potential issues with incomplete ester cleavage under specific, non-hydrolytic conditions.
Ultimately, the superior stability, ease of handling, and reliable performance in providing clean reaction profiles make the pinacol ester, This compound , the preferred choice for a majority of applications in modern organic synthesis and drug discovery pipelines.[5]
References
- 1. 2-Naphthaleneboronic acid | 32316-92-0 [chemicalbook.com]
- 2. Naphthalene-2-boronic acid | [frontierspecialtychemicals.com]
- 3. This compound | C16H19BO2 | CID 10753409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4,5,5-Tetramethyl-2-(2-naphthyl)-1,3,2-dioxaborolane | 256652-04-7 | TCI EUROPE N.V. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
A Head-to-Head Comparison: Pinacol Boronic Esters vs. MIDA Boronates in Cross-Coupling Reactions
In the landscape of modern synthetic organic chemistry, particularly for the construction of complex molecules in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the boronic acid derivative is pivotal to the success of these reactions. This guide provides an in-depth, objective comparison between two prevalent classes of boronic esters: the conventional pinacol boronic esters and the increasingly utilized N-methyliminodiacetic acid (MIDA) boronates.
The primary distinction between pinacol esters and MIDA boronates lies in their structure, which in turn dictates their stability and the mechanism of activation for cross-coupling. Pinacol esters are trivalent, sp2-hybridized boron compounds. In contrast, MIDA boronates feature a tetracoordinate, sp3-hybridized boron center, a result of a dative bond from the nitrogen atom of the MIDA ligand.[1] This structural variance has profound implications for their chemical properties and applications.
MIDA boronates are exceptionally stable, often existing as bench-top stable, free-flowing crystalline solids that are compatible with silica gel chromatography.[2][3] They remain unreactive under standard anhydrous cross-coupling conditions, even at elevated temperatures.[2][4] Their reactivity is "unlocked" through hydrolysis under mild aqueous basic conditions, which releases the corresponding boronic acid.[2][5] This feature makes them ideal protecting groups for the boronic acid functionality.[1]
Pinacol esters, while more stable than their parent boronic acids, can be susceptible to protodeboronation under certain conditions.[1] Their reactivity in cross-coupling reactions can proceed either through direct transmetalation or after hydrolysis to the more reactive boronic acid.[6]
Quantitative Performance Comparison
The choice between a pinacol ester and a MIDA boronate can significantly impact the outcome of a cross-coupling reaction, particularly when dealing with inherently unstable boronic acids. MIDA boronates often provide superior yields in these challenging cases due to their ability to slowly release the unstable boronic acid in situ, minimizing its decomposition.[7][8]
Table 1: General Properties of Pinacol Boronic Esters and MIDA Boronates
| Feature | Pinacol Boronic Esters | MIDA Boronates |
| Boron Hybridization | sp² (trigonal planar) | sp³ (tetrahedral)[1][2] |
| Stability | More stable than boronic acids, but can be prone to hydrolysis and protodeboronation.[1][9] | Exceptionally stable; often indefinitely bench-top stable under air.[2][4] |
| Handling | Often crystalline solids, generally easy to handle.[10] | Crystalline solids, easy to handle and weigh.[3] |
| Purification | Can be purified by column chromatography, though some degradation may occur.[9] | Compatible with silica gel chromatography.[2][3] |
| Reactivity | Generally less reactive than boronic acids; requires activation (hydrolysis) for transmetalation.[6][11] | Unreactive under anhydrous conditions; requires hydrolysis for activation.[2][4] |
| Key Advantage | Good balance of stability and reactivity for a wide range of substrates.[12] | Excellent for unstable boronic acids and iterative cross-coupling strategies.[1][7] |
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling of Unstable Boronic Acids vs. MIDA Boronates
This table compares the yields obtained using freshly prepared, unstable boronic acids (which are generally more reactive than their pinacol ester counterparts) with their corresponding air-stable MIDA boronates under identical slow-release conditions.
| Boronic Acid/MIDA Boronate Substrate | Yield with Boronic Acid (%) | Yield with MIDA Boronate (%) |
| 2-Benzofuran | 50 | 92 |
| 2-Thiophene | 37 | 94 |
| 2-N-Boc-Indole | 14 | 93 |
| (E)-prop-1-en-1-yl | 68 | 91 |
| Cyclopropyl | 65 | 93 |
| (Data sourced from a study comparing freshly prepared unstable boronic acids with their corresponding MIDA boronates in cross-coupling with an aryl chloride. Reactions were run under identical conditions to highlight the efficacy of the slow-release strategy.)[7] |
Furthermore, in a Suzuki-Miyaura polymerization study, a thienyl MIDA boronate ester monomer demonstrated superior performance over its pinacol ester equivalent under the same reaction conditions, yielding polymers with higher molecular weights and in greater yields.[13]
Experimental Protocols
The operational workflows for cross-coupling reactions using pinacol and MIDA boronates differ primarily in the activation step of the boron reagent.
General Protocol for Suzuki-Miyaura Coupling with a Pinacol Boronic Ester
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), the pinacol boronic ester (1.2-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Anhydrous solvent (e.g., Dioxane, Toluene, or DMF) and degassed water are then added.[12]
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Protocol for Suzuki-Miyaura Coupling with a MIDA Boronate (Slow-Release)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the MIDA boronate ester (1.0-1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and a ligand (e.g., SPhos or XPhos, 3-6 mol%).[1][8]
-
Solvent and Base Addition: The vessel is evacuated and backfilled with an inert gas. A solvent mixture (e.g., 5:1 dioxane/H₂O) and a mild aqueous base (e.g., K₃PO₄, 3.0-7.5 equivalents) are added.[7][8] The base facilitates the slow hydrolysis of the MIDA ester to release the active boronic acid.
-
Reaction: The mixture is heated (typically 60-100 °C) and stirred for the required duration (e.g., 6-24 hours).[7][8] The reaction progress is monitored by TLC or LC-MS.
-
Workup and Purification: The workup procedure is similar to that for pinacol esters. The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[1]
Visualizing the Differences
The following diagrams illustrate the structural, workflow, and logical differences between pinacol and MIDA boronates.
Caption: Structural comparison of Pinacol and MIDA boronates.
Caption: Comparative workflow for Suzuki-Miyaura cross-coupling.
Caption: Decision tree for selecting the appropriate boronate.
Conclusion
Both pinacol boronic esters and MIDA boronates are highly valuable reagents in the toolkit of a synthetic chemist. Pinacol esters serve as reliable workhorses for a vast range of applications, especially when the corresponding boronic acid is stable and readily available. However, for more challenging substrates, particularly those involving unstable 2-heterocyclic, vinyl, or cyclopropyl boronic acids, MIDA boronates offer a superior solution.[7][8] Their exceptional stability and the capacity for controlled, slow release of the active boronic acid under mild conditions can lead to significantly improved reaction yields and enable complex synthetic strategies, such as iterative cross-coupling, that are difficult to achieve with other reagents.[1][2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Boron Landscape: A Comparative Guide to Arylboronic Esters in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. A critical decision in this reaction is the choice of the organoboron reagent. While boronic acids are highly reactive, their instability can be a significant drawback. Arylboronic esters offer a stable and reliable alternative, but their performance can vary significantly. This guide provides an objective comparison of commonly used arylboronic esters, supported by experimental data, to inform the selection of the optimal reagent for your synthetic needs.
The stability and reactivity of an arylboronic ester in a Suzuki-Miyaura coupling are intrinsically linked to the diol used to protect the boronic acid moiety. This choice influences handling, purification, and, most importantly, the reaction yield. Below, we compare the performance of four popular classes of arylboronic esters: pinacol, neopentylglycol, N-methyliminodiacetic acid (MIDA), and potassium trifluoroborates.
Performance Comparison of Arylboronic Esters
| Arylboronic Ester Type | Key Advantages | Disadvantages | Representative Yield |
| Pinacol Ester | High stability, crystalline, easy to handle and purify. Widely commercially available. | Generally lower reactivity compared to boronic acids and some other esters. | Good to Excellent |
| Neopentylglycol Ester | Often more reactive than the corresponding pinacol ester.[1][2] | Less commonly available commercially than pinacol esters. | Good to Excellent |
| MIDA Ester | Exceptionally stable to a wide range of reaction conditions, including chromatography.[3][4] Allows for iterative cross-coupling strategies. | Requires a deprotection step (hydrolysis) to release the active boronic acid. | Excellent |
| Potassium Trifluoroborate | Highly stable, crystalline, free-flowing solids.[5][6][7] Often show superior reactivity and are less prone to protodeboronation.[5] | May require specific conditions for activation. | Excellent |
Yields are highly substrate and condition dependent. The qualitative assessment is based on a review of available literature.
Experimental Insights and Methodologies
The success of a Suzuki-Miyaura coupling is highly dependent on the experimental conditions. Below is a generalized protocol that serves as a starting point for optimization when using arylboronic esters.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system with a ligand like SPhos or XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, THF, often with a small amount of water)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide, arylboronic ester, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations and Workflow
The choice of the boronic ester influences the transmetalation step in the Suzuki-Miyaura catalytic cycle. While some esters may hydrolyze in situ to the corresponding boronic acid, there is strong evidence for direct transmetalation from the boronate ester. The stability and reactivity of the chosen ester will dictate the optimal reaction conditions, particularly the choice of base and the need for aqueous conditions.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
kinetic studies of 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane in cross-coupling
A Comparative Guide to the Kinetic Performance of 2-Naphthylboronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling
For researchers and professionals in drug development and organic synthesis, the choice of boron reagent in Suzuki-Miyaura cross-coupling is a critical decision that dictates reaction efficiency and yield. This guide provides an objective comparison of 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane (2-naphthylboronic acid pinacol ester) with other boronic acid derivatives, supported by kinetic data and detailed experimental protocols.
While specific kinetic studies for this compound are not extensively documented in publicly available literature, its performance can be inferred from studies on analogous arylboronic acid pinacol esters. These compounds are known for their stability and ease of handling compared to their corresponding boronic acids.[1] However, this stability often comes at the cost of reduced reaction rates.[1]
Quantitative Performance Comparison
The rate of the Suzuki-Miyaura reaction is significantly influenced by the nature of the boron reagent, particularly during the crucial transmetalation step.[1] Kinetic studies on various arylboronic acids and their pinacol esters reveal important trends in their reactivity.
Table 1: Relative Rates of Transmetalation for Various Boron Reagents
| Entry | Boron Reagent | Pre-transmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | 4-Fluorophenylboronic acid | Observed | 5.78 ± 0.13 | 1.00 |
| 2 | 4-Fluorophenylboronic acid pinacol ester | Not Quantitatively Formed | Sigmoidal kinetic profile a | ~0.1 b |
| 3 | 4-Fluorophenylboronic acid glycol ester | Observed | 133 ± 7.0 | ~23 |
| 4 | 4-Fluorophenylboronic acid dimethyl ester | Observed | - | - |
| 5 | 4-Fluorophenylboroxine | Not Observed | 53.9 ± 0.7 | ~9.33 |
a: Sigmoidal kinetic profiles observed, precluding the determination of a first-order rate constant.[2] b: Relative rates are estimated from reaction times.[2] Data adapted from a study on pre-transmetalation intermediates in the Suzuki-Miyaura reaction.[2]
Generally, boronic acids are more reactive than their pinacol ester counterparts.[1] However, certain boronic esters, such as glycol esters, can exhibit significantly enhanced reaction rates.[2] The sluggish reactivity of pinacol esters is often attributed to steric hindrance, which can impede the formation of the necessary intermediate for transmetalation.[2]
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of the boron reagent directly impacts the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For kinetic analysis of the transmetalation step, the formation of the cross-coupling product can be monitored over time using techniques like ¹⁹F NMR spectroscopy if a fluorine-labeled substrate is used.[2]
References
A Comparative Guide to the Analysis of Reaction Intermediates Using 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 4,4,5,5-tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane, a pinacol boronate ester, as a tool for trapping and identifying reactive intermediates in organic synthesis. We offer an objective comparison with alternative methods, supported by experimental data, to aid in the selection of the most appropriate strategy for mechanistic studies and reaction optimization.
Introduction: The Role of Pinacol Boronate Esters in Mechanistic Chemistry
Understanding reaction mechanisms is paramount for the development of efficient and selective chemical transformations. The direct observation or trapping of fleeting intermediates provides invaluable mechanistic insights. Aryl pinacol boronate esters, such as this compound, have emerged as versatile reagents for this purpose. Their stability, coupled with their reactivity towards certain transient species, makes them effective trapping agents.
This guide will focus on two key applications of aryl pinacol boronates in the analysis of reaction intermediates: as precursors for the generation and subsequent trapping of arynes, and as agents for trapping aryl radicals.
Performance Comparison: Trapping of Reactive Intermediates
The choice of a trapping agent is dictated by the nature of the intermediate and the reaction conditions. Here, we compare the performance of this compound (as a representative aryl pinacol boronate) with other common trapping agents for arynes and aryl radicals.
Aryne Intermediate Trapping
Aryl pinacol boronates bearing an ortho-leaving group can serve as efficient precursors to arynes. The in-situ formation of a boron-ate complex facilitates the elimination to generate the highly reactive aryne, which can then be trapped by a variety of arynophiles.
| Trapping Agent/Precursor | Intermediate Type | Trapping Efficiency (Typical Yields) | Advantages | Disadvantages | Analytical Method |
| 4,4,5,5-Tetramethyl-2-(ortho-triflyloxynaphthalen-2-yl)-1,3,2-dioxaborolane | Naphthalyne | Good to Excellent (60-95%) | Mild generation conditions; broad functional group tolerance in the arynophile. | Requires synthesis of the ortho-functionalized precursor. | NMR, MS |
| ortho-Silylaryl Triflates | Benzyne/Arynes | Excellent (70-98%) | High efficiency; well-established method. | Requires strong fluoride source for activation, which can limit substrate scope. | NMR, MS |
| Anthranilic Acid | Benzyne | Moderate (30-60%) | Readily available starting material. | Diazotization can lead to side reactions; harsh conditions may be required. | GC-MS, LC-MS |
| Furan (as trapping agent) | Various Arynes | Varies (30-90%) | Good reactivity with many arynes. | Can undergo secondary reactions; may not be suitable for all aryne types. | NMR, GC-MS |
Aryl Radical Trapping
Recent studies have demonstrated that aryl pinacol boronates can be a source of aryl radicals under mild, metal-free conditions. These radicals can then be trapped or participate in subsequent reactions, providing insights into radical-mediated processes.
| Trapping Agent | Intermediate Type | Trapping Efficiency (Typical Yields) | Advantages | Disadvantages | Analytical Method |
| This compound | Naphthyl Radical | Moderate to Good | Metal-free radical generation; biocompatible conditions possible.[1] | Requires an initiator (e.g., persulfate).[1] | MS, EPR |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Carbon-centered radicals | Excellent | High trapping efficiency for a wide range of radicals; stable adducts.[2] | Can be sterically hindered; may not trap all radical types. | MS, EPR |
| DMPO (5,5-Dimethyl-1-pyrroline N-oxide) | Various radicals | Good | Forms characteristic spin adducts for EPR identification. | Adducts can be unstable; potential for multiple adducts from one radical. | EPR |
| Alkenes/Alkynes | Carbon-centered radicals | Varies | Can provide structurally informative products. | Reaction rates can be slow; may compete with other reaction pathways. | NMR, GC-MS |
Experimental Protocols
Detailed methodologies are crucial for the successful trapping and analysis of reaction intermediates. Below are representative protocols for the generation and trapping of arynes and the in-situ NMR analysis of reaction intermediates.
Protocol 1: Generation and Trapping of Naphthalyne from an ortho-Triflyloxy Naphthyl Pinacol Boronate
Objective: To generate a naphthalyne intermediate and trap it with a suitable diene, such as furan.
Materials:
-
2-(Trifluoromethanesulfonyloxy)naphthalen-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
sec-Butyllithium or tert-Butyllithium
-
Furan
-
Anhydrous THF
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the ortho-triflyloxy naphthyl pinacol boronate (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add furan (3.0 equiv) to the reaction mixture.
-
Slowly add sec-butyllithium or tert-butyllithium (1.1 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the Diels-Alder adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the trapping of the naphthalyne intermediate.
Protocol 2: In-situ NMR Monitoring of a Reaction Involving a Pinacol Boronate Ester
Objective: To monitor the progress of a reaction and identify potential intermediates by acquiring NMR spectra at regular intervals.
Materials:
-
This compound
-
Other reactants and catalyst as required by the specific reaction
-
Deuterated solvent compatible with the reaction
-
NMR tube and spectrometer
Procedure:
-
In an NMR tube, dissolve this compound and all other reactants and catalysts in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (and other relevant nuclei like ¹¹B or ¹⁹F if applicable) at t=0.
-
Initiate the reaction (e.g., by heating the NMR probe to the desired temperature or by adding a final reagent).
-
Acquire a series of NMR spectra at regular time intervals throughout the course of the reaction.
-
Process the spectra to identify and quantify the signals corresponding to starting materials, products, and any new transient species.
-
Plot the concentration of each species as a function of time to obtain reaction profiles and identify potential intermediates by their appearance and subsequent consumption.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex chemical processes and experimental designs.
References
cost-benefit analysis of using 2-naphthyl boronic acid pinacol ester in synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances cost, stability, and reactivity to ensure the efficient and reliable synthesis of target molecules. This guide provides a comprehensive cost-benefit analysis of 2-naphthyl boronic acid pinacol ester, a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. We will compare its performance with viable alternatives, supported by available data, and provide detailed experimental protocols.
Executive Summary: The Stability vs. Reactivity Trade-Off
The primary consideration when choosing between 2-naphthyl boronic acid pinacol ester and its parent boronic acid lies in the well-established trade-off between stability and reactivity. Pinacol esters are generally more stable, crystalline solids with a longer shelf-life, making them easier to handle, purify, and store. This enhanced stability, however, often comes at the cost of reduced reactivity compared to the more reactive, but also more labile, boronic acids. Boronic acids can be prone to decomposition pathways such as protodeboronation, which can lead to lower yields and reproducibility issues.
Alternatives such as potassium trifluoroborate salts offer a middle ground, providing good stability while still exhibiting sufficient reactivity in many cross-coupling reactions. Organozinc reagents, another class of alternatives, are highly reactive but are also moisture and air-sensitive, requiring more stringent handling techniques.
Cost and Performance Comparison
To provide a clear quantitative comparison, the following tables summarize the approximate costs of 2-naphthyl boronic acid pinacol ester and its common alternatives, as well as a summary of their performance characteristics.
Table 1: Cost Comparison of 2-Naphthyl Reagents for Cross-Coupling
| Reagent | Supplier Example | Quantity | Price (USD) | Price per Gram (USD) |
| 2-Naphthyl Boronic Acid Pinacol Ester | Sigma-Aldrich | 5 g | ~$150 | ~$30 |
| 2-Naphthyl Boronic Acid | Sigma-Aldrich | 5 g | ~$82.60 | ~$16.52 |
| 2-Naphthyl Potassium Trifluoroborate | Sigma-Aldrich | 5 g | ~$56.35 | ~$11.27 |
Note: Prices are approximate and subject to change based on supplier and purity.
Table 2: Performance Comparison of 2-Naphthyl Reagents
| Feature | 2-Naphthyl Boronic Acid Pinacol Ester | 2-Naphthyl Boronic Acid | 2-Naphthyl Potassium Trifluoroborate | 2-Naphthylzinc Halide |
| Stability | High; generally stable to air and moisture, long shelf-life.[1] | Moderate; susceptible to protodeboronation and oxidation.[1] | High; crystalline solids, stable to air and moisture. | Low; highly sensitive to air and moisture. |
| Handling | Easy; typically a crystalline solid. | Can be challenging due to potential for decomposition. | Easy; crystalline solid. | Difficult; requires inert atmosphere techniques. |
| Reactivity | Moderate to high; often requires activation. | High; generally more reactive than the pinacol ester.[2] | Moderate to high. | Very high. |
| Purification | Can often be purified by column chromatography. | Can be difficult to purify. | Generally straightforward. | Not typically isolated; used in situ. |
| Cost-Effectiveness | Higher initial cost, but may lead to higher and more reproducible yields. | Lower initial cost, but potential for lower yields due to instability. | Generally the most cost-effective boronic acid alternative. | Reagents for preparation are inexpensive, but handling adds complexity and cost. |
Experimental Data: A Comparative Study
Experimental Protocols
Below are detailed methodologies for a typical Suzuki-Miyaura cross-coupling reaction using 2-naphthyl boronic acid pinacol ester and a general protocol for the in situ preparation and use of 2-naphthylzinc bromide.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Naphthyl Boronic Acid Pinacol Ester with an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 2-naphthyl boronic acid pinacol ester with an aryl bromide.
Materials:
-
2-Naphthyl boronic acid pinacol ester (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene/Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To an oven-dried Schlenk flask, add 2-naphthyl boronic acid pinacol ester, the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: In Situ Preparation and Negishi Coupling of 2-Naphthylzinc Bromide
This protocol outlines the formation of 2-naphthylzinc bromide from 2-bromonaphthalene and its subsequent use in a Negishi cross-coupling reaction.
Materials:
-
2-Bromonaphthalene (1.0 equivalent)
-
Zinc dust (activated, 1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Aryl iodide (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of 2-Naphthylzinc Bromide:
-
To a flame-dried, three-necked flask under an inert atmosphere, add activated zinc dust.
-
Add a solution of 2-bromonaphthalene in anhydrous THF to the zinc dust.
-
Add a small crystal of iodine to initiate the reaction.
-
Gently heat the mixture to maintain a gentle reflux until the zinc is consumed (the solution will become cloudy).
-
Cool the resulting 2-naphthylzinc bromide solution to room temperature for immediate use.
-
-
Negishi Coupling:
-
To a separate flame-dried flask under an inert atmosphere, add the aryl iodide and Pd(PPh₃)₄.
-
Add anhydrous THF to dissolve the solids.
-
Slowly add the freshly prepared 2-naphthylzinc bromide solution to the catalyst mixture at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Key Processes
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Decision matrix for selecting a 2-naphthyl nucleophile.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice between 2-naphthyl boronic acid pinacol ester and its alternatives is a nuanced decision that depends on the specific requirements of the synthesis.
-
For routine, small-scale synthesis where ease of handling and reproducibility are paramount, 2-naphthyl boronic acid pinacol ester is an excellent choice, despite its higher initial cost. Its stability ensures accurate stoichiometry and minimizes the risk of reagent decomposition, potentially leading to higher overall yields and less complex purification.
-
When cost is a primary driver and the synthetic chemist is equipped to handle less stable reagents, 2-naphthyl boronic acid offers a more economical option. However, careful storage and handling are necessary to mitigate the risk of degradation.
-
2-Naphthyl potassium trifluoroborate represents a compelling alternative, combining good stability with a lower cost than the pinacol ester. It is a strong candidate for a wide range of applications.
-
For reactions requiring very high reactivity, and where functional group tolerance is less of a concern, in situ generated 2-naphthylzinc halides are a powerful option, provided the necessary expertise and equipment for handling air-sensitive reagents are available.
Ultimately, a thorough evaluation of the specific synthetic challenge, available resources, and desired outcomes will guide the optimal choice of the 2-naphthyl nucleophile.
References
Safety Operating Guide
Proper Disposal of 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane (also known as Naphthalene-2-boronic acid pinacol ester). Adherence to these procedures is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the environment. This compound is categorized as harmful if swallowed and requires careful management as hazardous waste.[1]
Immediate Safety and Handling
Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should occur within a certified chemical fume hood.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is advised. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[2]
1. Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2]
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] The CAS number (256652-04-7) should also be included.
2. Solid Waste Management:
-
Contaminated Materials: Any solid materials that have come into contact with the compound, such as gloves, weighing paper, pipette tips, and contaminated bench paper, must be collected in the designated solid hazardous waste container.
-
Container Sealing: Once the container is full, it should be securely sealed to prevent any leakage or release of dust.
3. Liquid Waste Management:
-
Unused or Waste Solutions: Collect all unused or waste solutions containing the compound in a designated, leak-proof liquid hazardous waste container.
-
Solvent Compatibility: Ensure that the solvents in the waste are compatible with the container material.
-
Rinsate Collection: All rinsate from the decontamination of glassware and equipment must also be collected as liquid hazardous waste.[2]
4. Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsate in the liquid hazardous waste container.
-
Secondary Decontamination: To decontaminate the glassware thoroughly, a basic wash can be employed to convert any remaining boronic ester into a more water-soluble boronate salt.[2] This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.[2]
-
Final Rinse and Drying: After decontamination, perform a final rinse with distilled water, which should also be collected as hazardous waste.[2] Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Storage and Disposal:
-
Temporary Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Institutional Procedures: Follow your institution's specific protocols for arranging the pickup and final disposal of hazardous waste by the Environmental Health and Safety (EHS) office or a contracted waste management company.[2]
Experimental Workflow for In-Lab Waste Management
The following diagram illustrates the procedural flow for the safe in-lab management and segregation of waste generated from the use of this compound.
Caption: Waste Management Workflow for this compound.
References
Personal protective equipment for handling 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane
Researchers and laboratory personnel must adhere to stringent safety measures when handling 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal. The recommendations are based on safety data for closely related boronic acid derivatives and naphthalene compounds.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2] | To protect eyes from dust particles and accidental splashes of the chemical, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[1][2] | To prevent skin contact with the compound. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][2] | To protect skin from accidental spills and contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] If dust or aerosols are generated, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) should be used.[1][2] | To prevent inhalation of dust particles and minimize the risk of respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[1][2] The designated work area, preferably a chemical fume hood, should be clean and free of clutter.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][2] Dispose of all waste in a properly labeled, sealed container for hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
-
Spills: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent, followed by soap and water. Report the spill to the appropriate safety personnel.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.
Below is a logical workflow for the selection and use of Personal Protective Equipment (PPE) when handling this compound.
Caption: PPE selection and use workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
